Hsd17B13-IN-93
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12ClF4N3O3S |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
4-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
DWGWVWCZBPKJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of HSD17B13 and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[1][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and liver fibrosis.[1][2][3][5] This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides a comprehensive overview of the mechanism of action of HSD17B13 and its inhibition, with a focus on the well-characterized inhibitor BI-3231, which serves as a proxy for understanding the therapeutic potential of targeting this enzyme.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is an enzyme that is significantly upregulated in the livers of patients with NAFLD.[6][7] Its primary function is believed to involve the metabolism of various lipids and steroids within hepatocytes.[2][3][4] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[2] The enzyme is thought to contribute to the pathogenesis of chronic liver diseases by influencing lipid droplet biogenesis, growth, and degradation.[1] While the exact endogenous substrates of HSD17B13 are still under investigation, in vitro assays have shown its ability to act on steroids like estradiol and other bioactive lipids.[8]
The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner, further linking it to hepatic lipid metabolism.[1][5] The enzymatic activity of HSD17B13 appears to contribute to hepatic cell injury, inflammation, and fibrosis under conditions of metabolic stress, such as alcoholism and obesity.[4]
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism by which inhibition of HSD17B13 is thought to be therapeutic is through the reduction of hepatocellular lipid accumulation and the mitigation of lipotoxic effects.[9][10] By blocking the enzymatic activity of HSD17B13, inhibitors can prevent the metabolic changes that lead to the progression of simple steatosis to more severe forms of liver disease like NASH.
A notable selective inhibitor of HSD17B13 is BI-3231.[9][11][12] This compound has been instrumental in elucidating the therapeutic potential of targeting HSD17B13. Inhibition of HSD17B13 by BI-3231 has been shown to reduce triglyceride accumulation in lipid droplets, restore lipid metabolism and homeostasis, and increase mitochondrial activity in in vitro models of hepatocellular lipotoxicity.[9][10]
Quantitative Data on HSD17B13 Inhibition
The following table summarizes the available quantitative data for the HSD17B13 inhibitor BI-3231.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| BI-3231 | Human HSD17B13 | 1 | High-Throughput Screening (HTS) using estradiol as a substrate. | [8][11][12] |
| BI-3231 | Mouse HSD17B13 | 13 | High-Throughput Screening (HTS) using estradiol as a substrate. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the role of HSD17B13 and the approach to its inhibition, the following diagrams are provided.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes leading to liver pathology.
Caption: Experimental workflow for the discovery of HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-93: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-93, also identified as Compound 9 in patent literature, has emerged as a noteworthy inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This enzyme is predominantly expressed in the liver and has been genetically linked to the progression of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Consequently, the development of potent and selective HSD17B13 inhibitors like this compound represents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, based on publicly available patent information.
Discovery and Biological Activity
This compound was identified through a screening process aimed at discovering novel inhibitors of HSD17B13. The primary biological activity of this compound is its ability to inhibit the enzymatic function of HSD17B13. The inhibitory potency of this compound was determined using a biochemical assay that measures the conversion of estradiol, a known substrate of HSD17B13.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Compound Name | Target | Assay Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | > 0.1 and ≤ 0.5 |
Synthesis of this compound
The synthesis of this compound is a multi-step process detailed in patent literature. The following is a comprehensive description of the synthetic route.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline (Intermediate 1)
To a solution of 4-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 30 minutes. A solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline.
Step 2: Synthesis of 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline (Intermediate 2)
To a solution of 4-((6-chloro-5-nitropyridin-2-yl)oxy)aniline (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (5.0 eq). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline, which is used in the next step without further purification.
Step 3: Synthesis of 2-((6-chloro-2-((4-aminophenyl)oxy)pyridin-3-yl)amino)-2-methylpropanoic acid (this compound)
A mixture of 4-((5-amino-6-chloropyridin-2-yl)oxy)aniline (1.0 eq), 2-bromo-2-methylpropanoic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-((6-chloro-2-((4-aminophenyl)oxy)pyridin-3-yl)amino)-2-methylpropanoic acid (this compound).
Biological Evaluation: Experimental Protocol
The inhibitory activity of this compound against HSD17B13 was assessed using an in vitro biochemical assay.
Experimental Workflow Diagram
Caption: Workflow for HSD17B13 biochemical assay.
Detailed HSD17B13 Inhibition Assay Protocol
The HSD17B13 inhibitory activity is determined using a biochemical assay with recombinant human HSD17B13 enzyme. The assay is performed in a 96-well plate format.
-
Assay Buffer Preparation: The assay buffer consists of 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 0.01% BSA, and 1 mM DTT.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Enzyme and Compound Incubation: Recombinant human HSD17B13 enzyme is diluted in the assay buffer. A small volume of the diluted enzyme is added to each well of the microplate, followed by the addition of the test compound dilutions (final DMSO concentration is typically kept at or below 1%). The plate is incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing the substrate, estradiol, and the cofactor, NAD+, to each well.
-
Reaction Incubation: The reaction plate is incubated at 37 °C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a strong acid or an organic solvent.
-
Detection: The formation of the product, estrone, is quantified using a suitable detection method, such as LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control wells (containing DMSO without the inhibitor). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway Context
HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to impact hepatic lipid metabolism. While the precise signaling pathways modulated by this compound are a subject of ongoing research, the general context involves the regulation of lipid homeostasis within hepatocytes.
Caption: HSD17B13's role in hepatocyte lipid metabolism.
Conclusion
This compound is a novel inhibitor of HSD17B13 with potential therapeutic applications in the treatment of chronic liver diseases. The synthetic route to this compound is well-defined, and its biological activity has been characterized through in vitro biochemical assays. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its impact on the signaling pathways involved in liver pathology. This technical guide provides a foundational understanding for researchers and drug development professionals working in this area.
An In-depth Technical Guide on Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) and its Role in Lipid Droplet Metabolism
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-93" was not available in the public domain at the time of this writing. This guide will focus on the protein Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) as a therapeutic target and its integral role in lipid droplet metabolism, drawing upon available research on its function, genetic variants, and the broader landscape of its inhibition.
Executive Summary
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Upregulated in NAFLD, HSD17B13 is implicated in hepatic lipid accumulation.[4] Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, underscoring the therapeutic potential of inhibiting its activity.[3][5] This technical guide provides a comprehensive overview of HSD17B13, its function in lipid droplet metabolism, and the methodologies employed to investigate this promising drug target.
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[2][4] Primarily expressed in hepatocytes, HSD17B13 is distinguished by its specific localization to the surface of lipid droplets (LDs), which are organelles central to the storage and mobilization of neutral lipids.[1][6] The N-terminal region of the protein, specifically amino acids 1-28, is crucial for its targeting to lipid droplets.[1][7]
Role in Lipid Droplet Metabolism and NAFLD Pathogenesis
The precise enzymatic function of HSD17B13 and its direct substrates are areas of active investigation. However, its association with lipid droplets and its increased expression in NAFLD point to a significant role in hepatic lipid homeostasis.[4][8] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting it may promote lipid accumulation.[3][9]
Human genetic studies have provided compelling evidence for the role of HSD17B13 in liver disease. A splice variant, rs72613567, which leads to a loss of enzymatic function, is protective against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[3][6] This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13.
Quantitative Data on HSD17B13
Gene Expression in NAFLD
| Condition | Fold Change in HSD17B13 Expression | Reference |
| Human NASH vs. Normal Liver | 5.9-fold higher | [9] |
| Murine NAFLD models vs. Control | Markedly increased | [10] |
Effects of HSD17B13 Knockdown/Inhibition on Liver Lipids
| Lipid Class | Effect of HSD17B13 Knockdown | Reference |
| Diacylglycerols (DAGs) | Major decrease | [11] |
| Phosphatidylcholines (PCs) with PUFAs | Increase | [11] |
| Total Triacylglycerols (TGs) | Significantly increased with overexpression | [10] |
| Total Phosphatidylcholines (PCs) | Significantly decreased with overexpression | [10] |
Potency of a Disclosed HSD17B13 Inhibitor (BI-3231)
| Assay | IC50 (nM) | Reference |
| Human HSD17B13 Enzyme Assay (Ki) | Single-digit nanomolar | [12] |
| Human HSD17B13 Cellular Assay | Double-digit nanomolar | [12] |
Experimental Protocols
Immunohistochemistry for HSD17B13 Detection in Liver Tissue
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver biopsy sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The signal is developed using a DAB (3,3'-diaminobenzidine) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.[10][13]
Quantitative Real-Time PCR (qRT-PCR) for HSD17B13 mRNA Expression
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured hepatocytes using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for HSD17B13, and a SYBR Green master mix.
-
Data Analysis: The relative expression of HSD17B13 mRNA is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[10]
Cell Culture and Transfection for Subcellular Localization Studies
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2, Huh7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: An expression vector containing HSD17B13 fused to a fluorescent protein (e.g., GFP) is transfected into the cells using a lipid-based transfection reagent.
-
Lipid Droplet Staining: To visualize lipid droplets, cells are incubated with a fluorescent neutral lipid stain, such as BODIPY or Nile Red.
-
Microscopy: Live or fixed cells are imaged using a confocal microscope to determine the co-localization of HSD17B13-GFP with the lipid droplet stain.[1]
Animal Models of NAFLD
-
High-Fat Diet (HFD) Model: Mice (e.g., C57BL/6) are fed a diet with a high percentage of calories from fat for an extended period to induce obesity and hepatic steatosis.[11][14]
-
Adeno-Associated Virus (AAV)-Mediated Gene Knockdown/Overexpression: AAV vectors expressing short-hairpin RNA (shRNA) targeting Hsd17b13 or a full-length Hsd17b13 cDNA are injected intravenously into mice to achieve liver-specific knockdown or overexpression, respectively.[10]
-
Phenotypic Analysis: Following the dietary and/or genetic intervention, various parameters are assessed, including body weight, liver weight, serum levels of liver enzymes (ALT, AST), and histological analysis of liver sections for steatosis, inflammation, and fibrosis.[10][11]
Visualizing HSD17B13 in Lipid Droplet Metabolism
Caption: Subcellular localization of HSD17B13 in hepatocytes.
Caption: Proposed role of HSD17B13 in NAFLD progression.
Caption: General workflow for HSD17B13 research.
Therapeutic Implications and Future Directions
The strong genetic validation for HSD17B13 as a therapeutic target has propelled the development of inhibitors.[15] Small molecule inhibitors and siRNA-based therapeutics are being investigated for their potential to treat NAFLD and NASH.[9][12] The discovery of potent and selective inhibitors, such as BI-3231, provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing therapeutic development.[12]
Future research will likely focus on:
-
Identifying the endogenous substrates of HSD17B13.
-
Fully elucidating the molecular mechanisms by which HSD17B13 contributes to liver disease.
-
Advancing HSD17B13 inhibitors through clinical trials.
Conclusion
HSD17B13 is a compelling, genetically validated target for the treatment of NAFLD and other chronic liver diseases. Its specific localization to lipid droplets in hepatocytes places it at a critical nexus of lipid metabolism. While the precise mechanisms of its action are still being unraveled, the protective effects of its loss-of-function variants provide a strong rationale for the continued development of HSD17B13 inhibitors as a novel therapeutic strategy for a prevalent and serious disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Therapeutic Strategy for Hepatic Steatosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] While specific small molecule inhibitors are in early stages of development and not widely reported in public literature, a substantial body of evidence from human genetic studies and preclinical models underscores the potential of HSD17B13 inhibition in mitigating hepatic steatosis and subsequent liver injury. This technical guide synthesizes the current understanding of HSD17B13's role in liver pathophysiology and the effects of its inhibition, providing a comprehensive resource for researchers and drug development professionals in the field.
The Role of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][4][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][4][6] Overexpression of HSD17B13 in mouse models has been shown to increase the size and number of lipid droplets, promoting hepatic lipid accumulation.[4] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][7]
Human genetics have provided the most compelling evidence for HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene, such as the rs72613567 polymorphism, are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[8][9] These genetic findings suggest that inhibiting the activity of HSD17B13 could be a safe and effective strategy for treating NAFLD.
Quantitative Data on the Effects of HSD17B13 Inhibition
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of HSD17B13 inhibition or loss-of-function on markers of hepatic steatosis and liver injury.
Table 1: Effect of HSD17B13 Knockdown on Hepatic Steatosis in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD + scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides | Increased | Markedly Improved | Data not quantified | [8] |
| Serum ALT | Elevated | Decreased | Data not quantified | [10] |
| Serum FGF21 | Elevated | Decreased | Data not quantified | [10] |
| Hepatic Diacylglycerols (DAG 34:3) | Increased | Major Decrease | Data not quantified | [11] |
| Hepatic Phosphatidylcholines (PC 34:3, PC 42:10) | Decreased | Increased | Data not quantified | [11] |
Table 2: Effects of HSD17B13 Overexpression in a High-Fat Diet (HFD) Mouse Model
| Parameter | Control (HFD + AAV8-null) | HSD17B13 Overexpression (HFD + AAV8-Hsd17b13) | Fold Change | Reference |
| Liver to Body Weight Ratio | Baseline | Significantly Increased | Data not quantified | [6] |
| Fasting Blood Glucose | Baseline | Significantly Increased | Data not quantified | [6] |
| Serum ALT | Baseline | Significantly Increased | Data not quantified | [6] |
| Serum AST | Baseline | Significantly Increased | Data not quantified | [6] |
| Serum Total Cholesterol (TC) | Baseline | Significantly Increased | Data not quantified | [6] |
| Serum Triglycerides (TGs) | Baseline | Significantly Increased | Data not quantified | [6] |
| Liver Hydroxyproline (HYP) | Baseline | Increased | Data not quantified | [6] |
Experimental Protocols
Animal Models of Hepatic Steatosis
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Species: C57BL/6 mice.
-
Diet: Typically a diet with 45% to 60% of calories derived from fat.
-
Duration: 8 to 16 weeks to induce obesity and hepatic steatosis.
-
Endpoint Analysis: Measurement of body weight, liver weight, serum markers (ALT, AST, cholesterol, triglycerides), and histological analysis of liver tissue (H&E staining for steatosis, Sirius Red for fibrosis).[6][10]
-
In Vitro Cell-Based Assays
-
Hepatocyte Cell Lines:
-
Cells: Human hepatoma cell lines such as HepG2 or Huh7.
-
Treatment: Incubation with fatty acids (e.g., oleic acid, palmitic acid) to induce intracellular lipid accumulation.
-
Transfection: Use of plasmids to overexpress HSD17B13 or siRNAs/shRNAs to knockdown its expression.
-
Analysis: Oil Red O staining to visualize lipid droplets, measurement of intracellular triglyceride content, and analysis of gene and protein expression of markers related to lipid metabolism and inflammation.[6]
-
Molecular and Biochemical Analyses
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of HSD17B13 and other genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., TNF-α, IL-6).
-
Western Blotting: To determine the protein levels of HSD17B13 and other relevant proteins.
-
Lipidomics: Mass spectrometry-based analysis to quantify the levels of various lipid species (triglycerides, diglycerides, phospholipids, etc.) in liver tissue or cells.[11]
-
Histology: Paraffin embedding of liver tissue, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and assessment of steatosis, and Sirius Red or Masson's trichrome for fibrosis.[6]
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-93: A Technical Guide for Preclinical Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and its progression. Hsd17B13-IN-93 is a small molecule inhibitor of HSD17B13, identified as a potential tool for the preclinical investigation of NASH. This technical guide provides an in-depth overview of this compound, including its in vitro activity, proposed mechanism of action, and representative preclinical study designs for its evaluation in NASH models.
Introduction to HSD17B13 as a Therapeutic Target in NASH
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes that are involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[1] Genome-wide association studies (GWAS) have identified a splice variant (rs72613567:TA) in the HSD17B13 gene that leads to a loss of function and is associated with a reduced risk of developing NASH and fibrosis.[2] This protective genetic validation has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy for NASH.
This compound (also referred to as Compound 9 in patent literature) is a dichlorophenol-containing small molecule designed to inhibit the enzymatic activity of HSD17B13.[3] Its chemical structure and in vitro potency make it a valuable research tool for elucidating the therapeutic potential of HSD17B13 inhibition in preclinical models of NASH.
In Vitro Profile of this compound
The inhibitory activity of this compound against the HSD17B13 enzyme has been characterized in biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | > 0.1 µM and ≤ 0.5 µM | [3] |
Experimental Protocol: HSD17B13 Enzyme Inhibition Assay
While the specific protocol for this compound is not publicly detailed, a representative biochemical assay to determine the IC50 of an HSD17B13 inhibitor would typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. The substrate, such as estradiol, and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are combined in a microplate. The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
Detection of Product Formation: The conversion of estradiol to estrone, catalyzed by HSD17B13, is monitored over time. This can be measured using various detection methods, such as mass spectrometry to quantify the product.
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using a suitable curve-fitting model.
Proposed Mechanism of Action of HSD17B13 Inhibition in NASH
The precise mechanism by which HSD17B13 contributes to NASH pathogenesis is still under investigation. However, it is understood to be a lipid droplet-associated protein that influences hepatic lipid metabolism. Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis through modulation of lipid homeostasis and potentially by reducing the production of lipotoxic species. Recent studies also suggest a role for HSD17B13 in pyrimidine catabolism, where its inhibition may protect against liver fibrosis.
Preclinical Evaluation of this compound in NASH Models
While specific in vivo preclinical data for this compound are not publicly available, this section outlines a representative study design for evaluating the efficacy of an HSD17B13 inhibitor in a well-established mouse model of NASH.
Representative Animal Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
The CDAA-HFD model is widely used to induce NASH in mice, as it recapitulates key histological features of the human disease, including steatosis, inflammation, ballooning, and fibrosis.
Experimental Workflow
Key Experimental Protocols
-
Animal Husbandry and Diet: Male C57BL/6J mice are typically used. At 6-8 weeks of age, they are placed on a CDAA-HFD.
-
Dosing: this compound would be formulated in a suitable vehicle and administered orally (e.g., daily gavage) at various dose levels. A vehicle control group would receive the formulation without the active compound.
-
In-life Monitoring: Body weight, food consumption, and clinical signs are monitored throughout the study.
-
Terminal Procedures: At the end of the treatment period, mice are euthanized. Blood is collected for biochemical analysis, and the liver is harvested for histopathology and gene expression analysis.
Data Presentation: Key Efficacy Endpoints
The efficacy of this compound would be assessed by a variety of endpoints, which should be summarized in a clear, tabular format for comparison across treatment groups.
Table 2: Representative Efficacy Endpoints in a Preclinical NASH Study
| Parameter | Method | Expected Outcome with this compound |
| Biochemistry | ||
| Alanine Aminotransferase (ALT) | Serum analysis | Reduction |
| Aspartate Aminotransferase (AST) | Serum analysis | Reduction |
| Liver Triglycerides | Biochemical assay | Reduction |
| Histopathology | ||
| NAFLD Activity Score (NAS) | H&E staining | Reduction in steatosis, inflammation, and ballooning scores |
| Fibrosis Stage | Sirius Red staining | Reduction in collagen deposition and fibrosis score |
| Gene Expression | ||
| Pro-fibrotic markers (e.g., Col1a1, Timp1) | qPCR or RNA-seq | Downregulation |
| Pro-inflammatory markers (e.g., Tnf-α, Ccl2) | qPCR or RNA-seq | Downregulation |
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, pharmacokinetic (PK) studies in rodents are essential.
Representative PK Study Design
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice.
-
Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Analysis: The concentration of this compound in plasma is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: PK parameters are calculated using appropriate software.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F% | Oral bioavailability |
Conclusion
This compound is a valuable chemical probe for investigating the role of HSD17B13 in the pathophysiology of NASH. Its in vitro inhibitory activity against HSD17B13 supports its use in preclinical studies. While in vivo efficacy and pharmacokinetic data for this compound are not yet in the public domain, the experimental frameworks outlined in this guide provide a robust basis for its evaluation as a potential therapeutic agent for NASH. Further preclinical studies are warranted to fully characterize its pharmacological profile and therapeutic potential.
References
A Technical Guide to HSD17B13 Target Engagement in Liver Cells
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Primarily expressed in hepatocytes, HSD17B13 is a lipid droplet-associated protein implicated in lipid and retinol metabolism.[4][5][6] Notably, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, suggesting that inhibition of HSD17B13 enzymatic activity could be a promising therapeutic strategy.[1][4][7]
This technical guide provides an in-depth overview of HSD17B13's role in liver cells, focusing on methods to assess its target engagement. The content is tailored for researchers, scientists, and drug development professionals actively working on HSD17B13-targeted therapies.
Quantitative Data on HSD17B13 in Liver
Understanding the baseline expression and activity of HSD17B13 in the liver is crucial for designing and interpreting target engagement studies. The following tables summarize key quantitative data from published literature.
Table 1: HSD17B13 Expression in Human Liver
| Condition | Fold Change in mRNA Expression (vs. Normal) | Method | Reference |
| NASH | 5.9-fold increase | qRT-PCR | [6] |
| NAFLD | 5.9-fold higher | Not specified | [1] |
Table 2: HSD17B13 Association with Liver Disease Markers
| HSD17B13 Variant | Effect | Associated Condition | Reference |
| rs72613567 (loss-of-function) | Reduced plasma ALT and AST levels | Chronic liver disease | [1] |
| rs72613567 | Protective against progression from steatosis to NASH | NAFLD | [1] |
| rs62305723 (P260S mutation) | Associated with decreased ballooning and inflammation | NAFLD | [6] |
Signaling and Metabolic Pathways
HSD17B13 is localized to lipid droplets within hepatocytes and is believed to play a role in hepatic lipid and retinol metabolism. Its expression is influenced by key metabolic regulators.
Experimental Protocols for Target Engagement
Assessing the engagement of a therapeutic agent with HSD17B13 in liver cells is fundamental for drug development. Below are detailed methodologies for key experiments.
1. Quantification of HSD17B13 mRNA Expression by qRT-PCR
This protocol is used to measure the levels of HSD17B13 transcript in liver tissue or cultured hepatocytes.
-
RNA Extraction: Total RNA is isolated from liver tissue or cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[8] The quality and concentration of RNA are determined using a spectrophotometer (e.g., NanoDrop).[5]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., HiScript II One Step qRT-PCR SYBR Green Kit, Vazyme).[5]
-
Quantitative PCR: Real-time PCR is performed using SYBR Green chemistry on a suitable instrument. Gene-specific primers for HSD17B13 and a housekeeping gene (e.g., GAPDH, NONO) are used for amplification.[9]
-
Data Analysis: The relative expression of HSD17B13 is calculated using the comparative Ct (ΔΔCt) method.[10]
2. Analysis of HSD17B13 Protein Expression by Western Blot
This method quantifies the amount of HSD17B13 protein.
-
Protein Extraction: Liver tissue or cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HSD17B13, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ, and normalized to a loading control (e.g., GAPDH, Vinculin).[9][11]
3. Subcellular Localization by Confocal Microscopy
This technique visualizes the localization of HSD17B13 within hepatocytes.
-
Cell Culture and Transfection: Human hepatocyte cell lines (e.g., HepG2, Huh7) are cultured on coverslips.[5][6] Cells can be transfected with a plasmid encoding a fluorescently tagged HSD17B13 (e.g., HSD17B13-GFP).[6]
-
Staining: To visualize lipid droplets, cells are stained with a neutral lipid dye such as BODIPY or Oil Red O. Nuclei are counterstained with DAPI.[6]
-
Imaging: Images are acquired using a confocal microscope. Co-localization analysis between the HSD17B13 signal and the lipid droplet stain confirms its subcellular localization.[6]
4. In Vitro Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic function of HSD17B13.
-
Cell Lysate Preparation: Hepatocytes overexpressing HSD17B13 are lysed, and the protein concentration is determined.
-
Enzymatic Reaction: The cell lysate is incubated with retinol as a substrate and NAD+ as a cofactor in a reaction buffer.
-
Detection of Retinaldehyde: The production of retinaldehyde is measured over time. This can be achieved through various methods, including HPLC or a coupled enzymatic reaction that results in a fluorescent or colorimetric readout.
-
Data Analysis: The rate of retinaldehyde production is calculated and normalized to the amount of HSD17B13 protein to determine the specific activity.
5. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement of a compound in a cellular context.
-
Cell Treatment: Intact liver cells or cell lysates are incubated with the test compound (e.g., a potential HSD17B13 inhibitor) at various concentrations.
-
Thermal Challenge: The treated cells/lysates are heated to a range of temperatures.
-
Protein Extraction and Analysis: The remaining soluble protein after the heat challenge is collected. The amount of soluble HSD17B13 is quantified by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the compound indicates direct binding and target engagement.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for evaluating a potential HSD17B13 inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Hsd17B13: A Promising Therapeutic Strategy for Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of the preclinical data on Hsd17B13 inhibitors, detailing their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate their therapeutic potential in the context of liver fibrosis.
The Role of Hsd17B13 in Liver Pathophysiology
Hsd17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[1] Its expression is upregulated in patients with nonalcoholic fatty liver disease (NAFLD).[2] The enzyme is involved in the metabolism of steroids, retinoids, and other bioactive lipids.[2][3] Overexpression of Hsd17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, contributing to steatosis.[1]
The protective effect of Hsd17B13 loss-of-function is thought to be mediated through several mechanisms. One key aspect is its role as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][4] Dysregulation of retinoid metabolism is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[4][5] Furthermore, recent evidence suggests a link between Hsd17B13 and pyrimidine catabolism, where inhibition of this pathway may protect against liver fibrosis.[3][6]
Hsd17B13 Signaling and Mechanism of Action
The expression of Hsd17B13 is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[5] This upstream regulation places Hsd17B13 within a central pathway of hepatic lipid homeostasis.
The enzymatic activity of Hsd17B13 and its subsequent impact on liver fibrosis are believed to involve multiple interconnected pathways. The conversion of retinol to retinaldehyde by Hsd17B13 can influence retinoic acid signaling, which plays a role in hepatic stellate cell activation and fibrosis. Additionally, the metabolism of other bioactive lipids may affect inflammatory and fibrotic processes in the liver. A proposed mechanism involves the regulation of pyrimidine catabolism, where Hsd17B13 activity influences the levels of pyrimidine metabolites that may contribute to fibrosis.[3][6][7]
Preclinical Efficacy of Hsd17B13 Inhibitors
Several small molecule inhibitors of Hsd17B13 have shown promising preclinical activity. This section summarizes the quantitative data for key compounds.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Key Findings in Fibrosis Models | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | IC50: 1 nM | Reduces triglyceride accumulation in hepatocytes. | [8] |
| Mouse Hsd17B13 | Enzymatic | IC50: 13 nM | Improves mitochondrial respiratory function. | [8] | |
| Human Hsd17B13 | Enzymatic | Ki: 0.7 nM | [9] | ||
| INI-678 | Human Hsd17B13 | 3D Liver-on-a-chip | Low nM potency | Decreased α-SMA by 35.4% and collagen type 1 by 42.5%. | |
| Compound 32 (HSD17B13-IN-104) | Human Hsd17B13 | Enzymatic | IC50: 2.5 nM | Exhibits robust anti-MASH effects in mouse models. | [10] |
| In vivo (MASH model) | Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [10] | |||
| M-5475 | Hsd17B13 | In vivo (CDAA-HFD mouse model) | Oral admin: 30 & 100 mg/kg | Reduced plasma ALT levels and liver hydroxyproline. | [11] |
| Reduced fibrosis stage and markers (galectin-3, collagen-1a1, α-SMA). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used to characterize Hsd17B13 inhibitors.
Enzymatic Assays
Objective: To determine the direct inhibitory activity of compounds on Hsd17B13 enzymatic function.
-
High-Throughput Screening (HTS) Assay (e.g., for BI-3231):
-
Principle: Measurement of the conversion of a substrate (e.g., estradiol) to its product by recombinant Hsd17B13 in the presence of the cofactor NAD+.
-
Protocol:
-
Reactions are performed in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[12]
-
Test compounds or DMSO are added to a 1536-well assay plate.[12]
-
Recombinant human Hsd17B13 enzyme and NAD+ are added.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol).
-
The reaction is stopped, and the product is detected, for example, by MALDI-TOF mass spectrometry.[12]
-
-
-
Retinol Dehydrogenase (RDH) Activity Assay:
-
Principle: Measurement of the conversion of all-trans-retinol to retinaldehyde and retinoic acid in cells overexpressing Hsd17B13.
-
Protocol:
-
HEK293 cells are transiently transfected with an Hsd17B13 expression plasmid.
-
Cells are treated with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).
-
Cell lysates are collected, and retinoids are extracted.
-
Retinaldehyde and retinoic acid levels are quantified by HPLC.[4]
-
-
Cellular Assays
Objective: To evaluate the effect of Hsd17B13 inhibition on cellular phenotypes relevant to liver disease.
-
3D Liver-on-a-Chip Fibrosis Model (e.g., for INI-678):
-
Principle: A microfluidic device containing co-cultured primary human hepatocytes, Kupffer cells, and hepatic stellate cells to mimic the liver microenvironment and induce a fibrotic phenotype.
-
Protocol:
-
The 3D liver-on-a-chip system is established with the co-culture of primary human liver cells.
-
A high-fat media is used to induce a NASH-like phenotype.
-
Cells are treated with the Hsd17B13 inhibitor (e.g., INI-678) or vehicle control.
-
After the treatment period, the levels of fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, are quantified, typically by immunofluorescence and image analysis.
-
-
In Vivo Models of Liver Fibrosis
Objective: To assess the in vivo efficacy of Hsd17B13 inhibitors in animal models that recapitulate key features of human liver fibrosis.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model:
-
Principle: This diet induces steatohepatitis and progressive fibrosis in mice, mimicking aspects of NASH.
-
Protocol:
-
Mice are fed a CDAA-HFD for a specified duration to induce liver fibrosis.
-
Animals are treated with the Hsd17B13 inhibitor (e.g., M-5475 orally at 30 or 100 mg/kg) or vehicle control.[11]
-
At the end of the study, plasma and liver tissue are collected.
-
Endpoints for evaluation include:
-
Plasma levels of liver enzymes (ALT, AST).
-
Liver histology for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen).
-
Liver hydroxyproline content as a quantitative measure of collagen.
-
Gene and protein expression of fibrosis markers (e.g., α-SMA, collagen-1a1, galectin-3).[11]
-
-
-
Conclusion and Future Directions
The development of potent and selective small molecule inhibitors of Hsd17B13 represents a highly promising, genetically validated approach for the treatment of liver fibrosis. The preclinical data generated to date for compounds such as BI-3231, INI-678, and others, demonstrate a clear potential to ameliorate the pathological features of NASH and fibrosis.
Future research should continue to focus on elucidating the precise molecular mechanisms by which Hsd17B13 inhibition confers hepatoprotection. A deeper understanding of its role in retinol metabolism, its interplay with other lipid-modifying enzymes, and its connection to pathways such as pyrimidine catabolism will be critical. Furthermore, the translation of these promising preclinical findings into clinical efficacy will be the ultimate validation of Hsd17B13 as a therapeutic target for chronic liver disease. The ongoing and future clinical trials of Hsd17B13 inhibitors are eagerly awaited by the scientific and medical communities.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of HSD17B13 Inhibitors
These application notes provide detailed protocols for the in vitro evaluation of inhibitors targeting 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. The following sections describe the methodologies for biochemical and cell-based assays to characterize the potency and mechanism of action of HSD17B13 inhibitors.
HSD17B13 Signaling and Proposed Mechanism
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is believed to play a role in hepatic lipid metabolism, although its precise physiological function and disease-relevant substrates are still under investigation.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity could be a therapeutic strategy.[4] The enzyme is known to catalyze the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinol.[1][4][5]
Caption: Proposed enzymatic activity of HSD17B13 and the inhibitory action of a compound.
Experimental Workflow for Inhibitor Characterization
The characterization of HSD17B13 inhibitors typically follows a multi-step process, starting from high-throughput screening to detailed biochemical and cellular characterization.
Caption: A typical workflow for the discovery and characterization of HSD17B13 inhibitors.
Biochemical Assays for HSD17B13 Activity
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the HSD17B13 enzyme. Two common methods are a luminescence-based assay that detects NADH production and a mass spectrometry-based assay that directly measures substrate-to-product conversion.[6][7]
Luminescence-Based NADH Detection Assay (e.g., NAD-Glo™)
This assay measures the amount of NADH produced by HSD17B13, which is then used in a coupled enzymatic reaction to generate a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% Triton X-100, 0.01% BSA.[4][7]
-
Enzyme Solution: Purified recombinant human HSD17B13 (50-100 nM final concentration) in assay buffer.[7]
-
Substrate/Cofactor Mix: Prepare a solution containing the substrate (e.g., 10-50 µM β-estradiol or LTB4) and NAD+ (e.g., 12 µM) in assay buffer.[4][7]
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the inhibitor solution in DMSO to the assay plate.
-
Add 5 µL of the enzyme solution and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/cofactor mix.
-
Incubate the reaction for 60-120 minutes at room temperature.
-
Add 10 µL of NAD-Glo™ detection reagent.
-
Incubate for 60 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Mass Spectrometry (MS)-Based Assay
This method provides a direct measurement of the conversion of the substrate to its oxidized product, offering a label-free and direct assessment of enzyme activity.
Protocol:
-
Reagent Preparation:
-
Same as the luminescence-based assay.
-
-
Assay Procedure:
-
Follow the same initial steps as the luminescence-based assay for inhibitor and enzyme addition.
-
Initiate the reaction by adding the substrate/cofactor mix.
-
After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).
-
Analyze the samples using a high-throughput mass spectrometry platform (e.g., RapidFire MS) to quantify the substrate and product.[6][7]
-
-
Data Analysis:
-
Calculate the rate of product formation.
-
Determine the percent inhibition and IC50 values as described for the luminescence-based assay.
-
Cell-Based HSD17B13 Activity Assay
Cell-based assays are essential to confirm the activity of inhibitors in a more physiologically relevant environment.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells or other suitable cell lines.
-
Transfect the cells with a vector expressing human HSD17B13. Stable or transient expression systems can be used.[6]
-
-
Assay Procedure:
-
Plate the HSD17B13-expressing cells in a multi-well plate.
-
Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Add the substrate (e.g., retinol or β-estradiol) to the cell culture medium and incubate for a specific period (e.g., 8 hours).[8]
-
Collect the cell lysates or culture supernatant.
-
-
Product Quantification:
-
Data Analysis:
-
Normalize the product formation to the total protein concentration in the cell lysates.
-
Calculate the percent inhibition and determine the cellular IC50 value.
-
Data Presentation
The quantitative data for a potent and selective HSD17B13 inhibitor can be summarized as follows:
| Assay Type | Substrate | IC50 (nM) |
| Biochemical (Luminescence) | β-Estradiol | 15.2 ± 2.5 |
| Biochemical (Luminescence) | Leukotriene B4 | 20.8 ± 3.1 |
| Biochemical (Mass Spec) | β-Estradiol | 18.5 ± 3.9 |
| Cell-Based (HEK293-HSD17B13) | Retinol | 85.7 ± 9.3 |
| Selectivity Profile | IC50 (nM) | Selectivity (Fold) |
| HSD17B13 | 15.2 | - |
| HSD17B11 | >10,000 | >650 |
These tables provide a clear and concise summary of the inhibitor's potency and selectivity, which are critical parameters for drug development professionals.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-93 in a High-Fat Diet Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes. Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-93 is a potent and selective inhibitor of HSD17B13. These application notes provide an overview of the use of this compound in a high-fat diet (HFD)-induced mouse model of NAFLD, including key experimental protocols and representative data demonstrating its therapeutic potential. While direct pharmacological data for "this compound" is proprietary, the data presented here is representative of the effects observed with targeted inhibition of Hsd17B13 in preclinical models, such as through shRNA-mediated knockdown, which phenocopies the effects of a potent inhibitor.[2][3][4][5][6]
Principle of Action
In NAFLD, there is an accumulation of fat in the liver, leading to steatosis. HSD17B13 expression is upregulated in the livers of patients with NAFLD.[7] The precise mechanism of HSD17B13 in the pathogenesis of NAFLD is under active investigation, but it is thought to be involved in lipid metabolism and the formation of lipid droplets. Inhibition of HSD17B13 is hypothesized to ameliorate liver steatosis and prevent the progression to more severe liver damage. Preclinical studies with HSD17B13 inhibitors, such as INI-822, have shown improvements in markers of liver homeostasis, including a reduction in liver transaminases.[8][9][10]
Data Presentation
The following tables summarize the quantitative data from a representative study using shRNA-mediated knockdown of Hsd17b13 in a high-fat diet (HFD) mouse model to simulate the effects of a potent inhibitor like this compound.[3][4]
Table 1: Effect of Hsd17B13 Inhibition on Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |
| Body Weight (g) | No significant change | No significant change |
| Adiposity (%) | No significant change | No significant change |
| Fasting Blood Glucose (mmol/L) | No significant change | No significant change |
Data are presented as mean ± SEM. The study showed that Hsd17b13 knockdown did not significantly affect body weight, adiposity, or glucose homeostasis in HFD-fed mice.[4]
Table 2: Effect of Hsd17B13 Inhibition on Liver Injury and Steatosis in HFD-Fed Mice
| Parameter | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |
| Liver Triglycerides (μmol/g) | Elevated | Markedly Reduced |
| Serum ALT (U/L) | Elevated | Significantly Decreased[2][3][4][5][6] |
| Serum FGF21 (pg/mL) | Elevated | Significantly Decreased[2][3][4][5][6] |
Data are presented as mean ± SEM. Hsd17b13 inhibition significantly improved hepatic steatosis and markers of liver injury.[2][3][4][5][6]
Table 3: Effect of Hsd17B13 Inhibition on Hepatic Gene Expression of Fibrosis Markers in HFD-Fed Mice
| Gene | HFD Control (shScrmbl) | HFD + Hsd17B13 Inhibition (shHsd17b13) |
| Col1a1 | Upregulated | Trended to Decrease |
| Timp1 | Upregulated | Trended to Decrease |
| Timp2 | Upregulated | Significantly Decreased[3] |
| Tgf-β | Upregulated | Trended to Decrease |
Data are presented as relative expression levels. Hsd17b13 inhibition showed a trend towards reducing the expression of key fibrotic genes, with a significant decrease in Timp2.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a high-fat diet mouse model, based on established methodologies.[3][4]
High-Fat Diet Induced NAFLD Mouse Model
Objective: To induce NAFLD in mice through a high-fat diet to serve as a model for testing the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: Control (standard chow) and High-Fat Diet (HFD).
-
Provide the respective diets and water ad libitum for a period of 16-20 weeks to induce obesity and hepatic steatosis.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary induction period, mice are ready for therapeutic intervention with this compound.
Administration of this compound
Objective: To administer this compound to HFD-fed mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Animal scale
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be determined based on the desired dosage and the volume to be administered.
-
Randomly divide the HFD-fed mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle via oral gavage once daily for a period of 4-8 weeks. The dosage should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Continue to monitor body weight and food intake during the treatment period.
Assessment of Efficacy
Objective: To evaluate the therapeutic effects of this compound on NAFLD progression.
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
ALT/AST assay kits
-
Triglyceride assay kit
-
Liver tissue harvesting tools
-
Formalin, paraffin, and histology supplies
-
RNA extraction and qPCR reagents and equipment
Protocol:
-
Blood and Tissue Collection: At the end of the treatment period, fast mice for 4-6 hours. Collect blood via cardiac puncture or retro-orbital sinus for serum analysis. Perfuse the liver with PBS and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Serum Analysis: Separate serum by centrifugation and measure ALT and AST levels using commercially available kits to assess liver damage.
-
Liver Histology: Process formalin-fixed liver tissue for paraffin embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Sirius Red staining can be used to evaluate fibrosis.
-
Liver Triglyceride Content: Homogenize a portion of the frozen liver tissue and measure triglyceride content using a commercial assay kit.
-
Gene Expression Analysis: Extract total RNA from frozen liver tissue. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Timp2, Tgf-β) and inflammation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a high-fat diet mouse model.
Proposed Signaling Pathway of HSD17B13 in NAFLD
Caption: Proposed mechanism of HSD17B13 in NAFLD and the inhibitory action of this compound.
References
- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 9. businesswire.com [businesswire.com]
- 10. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
Hsd17B13-IN-93 for Studying Lipid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2] Upregulation of HSD17B13 is observed in patients with NAFLD, and it is implicated in processes of hepatic lipid accumulation.[2] Consequently, HSD17B13 has become a promising therapeutic target for the treatment of metabolic liver disorders. Hsd17B13-IN-93 is a chemical inhibitor of HSD17B13, designed for in vitro studies to explore the enzyme's function and the therapeutic potential of its inhibition. This document provides detailed application notes and protocols for the use of this compound in lipid metabolism research.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target | IC50 (Estradiol as Substrate) | Reference |
| This compound (Compound 9) | HSD17B13 | >0.1 µM and ≤0.5 µM | [3] |
| Hsd17B13-IN-85 (Compound 186) | HSD17B13 | <0.1 µM | [4] |
| Hsd17B13-IN-90 (Compound 4) | HSD17B13 | <0.1 µM | [5] |
| Hsd17B13-IN-37 (Compound 78) | HSD17B13 | <0.1 µM | [1] |
| Hsd17B13-IN-84 (Compound 182) | HSD17B13 | <0.1 µM | [6] |
| BI-3231 | HSD17B13 | Kᵢ < 10 nM (human), Kᵢ < 10 nM (mouse) | [7] |
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling in lipid metabolism and NAFLD.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol is adapted from methods used to characterize similar HSD17B13 inhibitors and is suitable for determining the IC50 of this compound.[8][9]
Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of purified human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection System (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 11-point concentration curve can be used, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add 80 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Substrate Mix Preparation: Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in the assay buffer.
-
Reaction Initiation: Add 2 µL/well of the substrate mix to the assay plate. Initiate the enzymatic reaction by adding 2 µL/well of purified HSD17B13 protein (final concentration of 30 nM) in assay buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Detection: Add 3 µL/well of NAD(P)H-Glo™ detection reagent, prepared according to the manufacturer's instructions.
-
Second Incubation: Incubate the plate in the dark for 1 hour at room temperature.
-
Measurement: Read the luminescence on a plate reader. The light signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.
-
Data Analysis: Normalize the data using controls (no enzyme for 0% activity and DMSO for 100% activity). Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based HSD17B13 Activity Assay
This protocol allows for the evaluation of this compound's efficacy in a cellular context.[7]
Objective: To assess the ability of this compound to inhibit HSD17B13 activity in a cellular environment.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13)
-
This compound
-
Estradiol
-
DMEM medium with 10% FBS, 1x Glutamax, and 1x sodium pyruvate
-
384-well cell culture plates
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
RapidFire Mass Spectrometry system or similar analytical instrument
Procedure:
-
Cell Seeding: Seed hHSD17B13-HEK293 cells in a 384-well plate at a density of 0.4 x 10^6 cells/mL (25 µL/well) and incubate for 24 hours.
-
Compound Treatment: Add 50 nL of serially diluted this compound in DMSO to the cells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.
-
Sample Collection and Preparation:
-
Collect 20 µL of the supernatant.
-
Add 2.5 µL of d4-estrone (internal standard, final concentration 50 nM).
-
Add 5 µL of Girard's Reagent P (6.5 mM final concentration) in 90% methanol and 10% formic acid for derivatization. Incubate overnight at room temperature.
-
Add 60 µL of deionized water.
-
-
Analysis: Analyze the levels of estrone production using a RapidFire Mass Spectrometry system.
-
Data Analysis: Normalize the data and calculate the cellular IC50 value.
In Vitro Lipid Droplet Accumulation Assay
This assay is used to visually and quantitatively assess the impact of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Objective: To determine the effect of this compound on lipid droplet formation in a cellular model of steatosis.
Materials:
-
Huh7 or HepG2 human hepatocyte cell lines
-
This compound
-
Oleic acid/Palmitic acid solution (2:1 ratio) to induce lipid accumulation
-
Oil Red O staining solution or Bodipy 493/503
-
Formalin for cell fixation
-
Microscope with imaging software
Procedure:
-
Cell Culture and Treatment:
-
Seed Huh7 or HepG2 cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce lipid accumulation by adding the oleic acid/palmitic acid solution for 24 hours.
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain for neutral lipids using either Oil Red O or Bodipy 493/503 according to standard protocols.
-
-
Imaging and Quantification:
-
Acquire images using a microscope.
-
Quantify the lipid droplet area or fluorescence intensity using imaging software (e.g., ImageJ).
-
-
Data Analysis: Compare the extent of lipid accumulation in this compound-treated cells to vehicle-treated controls.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should follow all applicable laboratory safety guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13-IN-93 Treatment in Primary Human Hepatocytes
Disclaimer: The compound "Hsd17B13-IN-93" is a hypothetical inhibitor used for illustrative purposes in this document. The experimental data presented are simulated and intended to represent plausible outcomes for research and development.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5][6] HSD17B13 is thought to play a role in hepatic lipid metabolism, and its enzymatic activity may contribute to the pathogenesis of liver injury and inflammation.[2][7] This has led to significant interest in HSD17B13 as a therapeutic target for the treatment of chronic liver diseases.
This compound is a potent and selective, hypothetical inhibitor of HSD17B13. These application notes provide detailed protocols for the treatment of primary human hepatocytes with this compound to characterize its effects on lipid accumulation, gene expression, and potential cytotoxicity.
Data Presentation
Table 1: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated Primary Human Hepatocytes
| Treatment Group | This compound Concentration (µM) | Lipid Accumulation (Normalized to Vehicle Control) |
| Vehicle Control | 0 | 1.00 ± 0.08 |
| This compound | 0.1 | 0.82 ± 0.06 |
| This compound | 1 | 0.55 ± 0.04 |
| This compound | 10 | 0.31 ± 0.03 |
Table 2: Gene Expression Analysis in Primary Human Hepatocytes Treated with this compound
| Gene | Treatment Group | This compound Concentration (µM) | Fold Change in Gene Expression (Normalized to Vehicle Control) |
| HSD17B13 | Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 1 | 0.95 ± 0.10 | |
| PNPLA3 | Vehicle Control | 0 | 1.00 ± 0.15 |
| This compound | 1 | 0.78 ± 0.09 | |
| SREBF1 | Vehicle Control | 0 | 1.00 ± 0.11 |
| This compound | 1 | 0.85 ± 0.08 | |
| FASN | Vehicle Control | 0 | 1.00 ± 0.13 |
| This compound | 1 | 0.72 ± 0.07 |
Table 3: Cytotoxicity of this compound in Primary Human Hepatocytes
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 2.5 |
| 1 | 98 ± 3.1 |
| 10 | 95 ± 4.2 |
| 50 | 88 ± 5.5 |
| 100 | 75 ± 6.8 |
Mandatory Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Hsd17B13-IN-93: A Tool for Inducing HSD17B13 Loss-of-Function Phenotype
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and hepatocellular carcinoma.[3][4] These findings have highlighted HSD17B13 as a promising therapeutic target for chronic liver diseases. Inhibition of HSD17B13 is expected to mimic the protective effects of the naturally occurring loss-of-function variants.
Hsd17B13-IN-93 is a small molecule inhibitor of HSD17B13. These application notes provide an overview of this compound and detailed protocols for its use in research settings to investigate the biological consequences of HSD17B13 inhibition and to explore its therapeutic potential.
This compound: A Selective Inhibitor of HSD17B13
This compound (also referred to as Compound 9) is an inhibitor of HSD17B13.[5] Preclinical data indicate that it selectively inhibits the enzymatic activity of HSD17B13.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₂₁H₁₇Cl₂N₃O₄S |
| Molecular Weight | 494.35 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound. As detailed experimental data for this specific compound is limited in publicly available literature, representative data from other potent and selective HSD17B13 inhibitors (e.g., BI-3231, EP-036332) are included for comparative purposes to illustrate the expected range of activities.
| Parameter | This compound | Representative Inhibitor (BI-3231) | Representative Inhibitor (EP-036332) |
| Target | HSD17B13 | HSD17B13 | HSD17B13 |
| IC₅₀ (Estradiol as substrate) | 0.1 - 0.5 µM[5] | 1.4 ± 0.7 µM (human, enzymatic) | Not Reported |
| IC₅₀ (Leukotriene B4 as substrate) | Not Reported | Not Reported | 14 nM (human, biochemical) |
| Cellular IC₅₀ | Not Reported | Double-digit nM (human)[6] | Not Reported |
| Selectivity vs. HSD17B11 | Not Reported | Good selectivity[6] | >7,000-fold[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general experimental workflow for evaluating HSD17B13 inhibitors like this compound.
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
Note: The following protocols are generalized based on methodologies used for other HSD17B13 inhibitors.[6][8] Optimization may be required for this compound.
Protocol 1: In Vitro Biochemical Assay for HSD17B13 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD⁺
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
Detection Reagent: NAD/NADH-Glo™ Assay (Promega) or LC-MS for product detection
-
384-well assay plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Assay Reaction: a. In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control). b. Add 10 µL of recombinant HSD17B13 (final concentration ~50-100 nM) in assay buffer. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 8 µL of a substrate/cofactor mix (final concentration ~10-50 µM substrate and 100 µM NAD⁺).
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
For NAD/NADH-Glo™ Assay: Add the detection reagent according to the manufacturer's instructions and measure luminescence.
-
For LC-MS: Quench the reaction with an appropriate solvent (e.g., acetonitrile) and analyze the formation of the oxidized product.
-
-
Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Cell-Based Assay for HSD17B13 Inhibition in Hepatocytes
Objective: To assess the potency of this compound in a cellular context using hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound.
-
Oleic acid or a mixture of oleic and palmitic acids to induce lipid loading.
-
BODIPY™ 493/503 for lipid droplet staining.
-
Quantitative Real-Time PCR (qRT-PCR) reagents for gene expression analysis.
-
Antibodies for Western blotting (e.g., anti-HSD17B13, anti-α-SMA, anti-Collagen I).
Procedure:
-
Cell Culture and Treatment: a. Seed hepatocytes in 96-well or 12-well plates and allow them to adhere overnight. b. To induce a disease-relevant phenotype, treat cells with oleic acid (e.g., 200 µM) for 24-48 hours to induce lipid accumulation. c. Treat the lipid-loaded cells with a dose range of this compound or DMSO (vehicle control) for 24 hours.
-
Assessment of Lipid Accumulation: a. Fix the cells with 4% paraformaldehyde. b. Stain with BODIPY™ 493/503 and a nuclear counterstain (e.g., DAPI). c. Image the cells using a high-content imaging system or fluorescence microscope. d. Quantify the lipid droplet area per cell.
-
Gene Expression Analysis: a. Lyse the cells and extract total RNA. b. Perform reverse transcription to generate cDNA. c. Analyze the expression of genes related to fibrosis (e.g., ACTA2 [α-SMA], COL1A1) and inflammation (e.g., IL6, CCL2) using qRT-PCR. Normalize to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis (Western Blot): a. Lyse the cells and determine the protein concentration. b. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against HSD17B13, α-SMA, and Collagen I, followed by HRP-conjugated secondary antibodies. d. Visualize the bands using a chemiluminescence substrate and quantify the band intensities. Normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Efficacy Study in a Mouse Model of NASH
Objective: To evaluate the therapeutic effect of this compound in a preclinical model of NASH.
Materials:
-
C57BL/6J mice.
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or other NASH-inducing diet.
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Equipment for oral gavage.
-
Biochemical assay kits for serum ALT, AST, triglycerides, and cholesterol.
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain).
-
Hydroxyproline assay kit.
Procedure:
-
Induction of NASH: a. Feed male C57BL/6J mice (8-10 weeks old) with CDAAHFD for 8-12 weeks to induce liver fibrosis.
-
Drug Administration: a. Randomize the mice into vehicle and treatment groups. b. Administer this compound or vehicle daily by oral gavage at a predetermined dose. c. Continue the diet and treatment for an additional 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Terminal Procedures: a. At the end of the study, collect blood via cardiac puncture for serum analysis. b. Euthanize the mice and harvest the livers. Weigh the livers and take samples for histology, hydroxyproline measurement, and gene/protein expression analysis.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum levels of ALT and AST as markers of liver injury.
-
Histology: Fix liver sections in formalin, embed in paraffin, and stain with H&E for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score). Stain with Sirius Red to evaluate fibrosis.
-
Fibrosis Quantification: Measure the liver hydroxyproline content as a quantitative marker of collagen deposition.
-
Gene and Protein Expression: Analyze the expression of fibrotic and inflammatory markers in liver tissue as described in Protocol 2.
-
Disclaimer
The information provided in these application notes is for research use only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and for the compound this compound. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
References
- 1. mdpi.com [mdpi.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. enanta.com [enanta.com]
Application Note: Determination of Hsd17B13-IN-93 Dose-Response Curve
For Research Use Only. Not for use in diagnostic procedures.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is implicated in the metabolism of steroids, retinoids, and other bioactive lipids.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] This has positioned Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-93 is a novel small molecule inhibitor developed to target the enzymatic activity of Hsd17B13. This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound using both in vitro biochemical and cell-based assays.
Hsd17B13 Signaling Pathway and Pathophysiological Role
Hsd17B13 is an enzyme that is thought to play a role in hepatic lipid metabolism.[5] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3] Hsd17B13 is localized to the surface of lipid droplets within hepatocytes.[2][3] In pathological conditions such as NAFLD, the expression of Hsd17B13 is often upregulated.[1] The enzyme's activity can lead to the production of signaling molecules that promote inflammation and fibrosis.[6] Furthermore, Hsd17B13 has been shown to interact with platelet-activating factor (PAF) signaling, contributing to leukocyte adhesion and liver inflammation.[6] Inhibition of Hsd17B13 is therefore a rational approach to mitigate the progression of chronic liver disease.
Caption: Hsd17B13 signaling in liver pathophysiology.
Experimental Protocols
In Vitro Biochemical Assay for Hsd17B13 Activity
This protocol describes a biochemical assay to determine the IC50 of this compound by measuring the conversion of a substrate, such as retinol, to its product.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
all-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Reaction Mixture: In each well of the microplate, add the recombinant Hsd17B13 enzyme, NAD+, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiate Reaction: Add the substrate (all-trans-retinol) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Measure the formation of the product (retinaldehyde) or the change in NADH concentration. This can be done using various methods, including HPLC, mass spectrometry, or a coupled-enzyme luminescence assay that detects NADH production.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Hsd17B13 Activity
This protocol outlines a cell-based assay to assess the potency of this compound in a more physiologically relevant context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2 or Huh7)
-
This compound
-
Cell culture medium and supplements
-
Substrate (e.g., a cell-permeable retinoid)
-
Lysis buffer
-
Detection reagents (e.g., ELISA kit for a downstream biomarker or mass spectrometry for product quantification)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the hepatocyte-derived cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Substrate Addition: Add the cell-permeable substrate to the cells and incubate for an appropriate time to allow for metabolism by intracellular Hsd17B13.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Detection: Quantify the amount of product formed in the cell lysates. This can be achieved using methods like LC-MS or a specific ELISA.
-
Data Analysis: Determine the percent inhibition of product formation at each inhibitor concentration compared to the vehicle-treated cells. Plot the dose-response curve and calculate the IC50 value as described for the biochemical assay.
Caption: Workflow for IC50 determination of this compound.
Data Presentation
The following tables summarize representative quantitative data for the dose-response of this compound from the described assays.
Table 1: In Vitro Biochemical Assay Data
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 12.3 ± 3.1 |
| 10 | 48.7 ± 4.5 |
| 50 | 85.2 ± 2.8 |
| 100 | 95.1 ± 1.9 |
| 500 | 98.6 ± 1.2 |
| IC50 (nM) | 10.5 |
Table 2: Cell-Based Assay Data
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.2 |
| 10 | 15.8 ± 4.0 |
| 50 | 45.1 ± 5.1 |
| 100 | 78.9 ± 3.7 |
| 500 | 92.4 ± 2.5 |
| 1000 | 96.3 ± 1.8 |
| IC50 (nM) | 65.2 |
Conclusion
The protocols described in this application note provide a robust framework for determining the dose-response curve and potency of Hsd17B13 inhibitors like this compound. The in vitro biochemical assay allows for direct measurement of enzyme inhibition, while the cell-based assay offers insights into the compound's activity in a more complex biological system. The representative data indicate that this compound is a potent inhibitor of Hsd17B13 in both biochemical and cellular contexts, supporting its further investigation as a potential therapeutic agent for chronic liver diseases.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
Troubleshooting & Optimization
Hsd17B13-IN-93 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-93. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. It is involved in hepatic lipid metabolism. Inhibition of HSD17B13 is being investigated as a potential therapeutic strategy for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the recommended solvents for dissolving this compound?
Solubility of Analogous HSD17B13 Inhibitors
| Inhibitor | Solvent | Concentration | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Ultrasonic treatment, warming, and heating to 60°C may be required. Use freshly opened DMSO. |
Q3: How should I prepare a stock solution of this compound?
Given the lack of specific data for this compound, a general protocol for preparing a stock solution based on best practices for similar compounds is recommended.
General Protocol for Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution to facilitate dissolution. If the compound does not fully dissolve, gentle warming (not exceeding 40°C) or sonication in a water bath for a short period may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
Specific stability data for this compound is not publicly available. The following storage recommendations are based on general guidelines for similar research compounds.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | For shorter-term storage. |
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the compound may have low solubility in that specific solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent, such as DMSO for initial stock solutions.
-
Increase Solubilization Efforts: Try gentle warming (up to 40°C) or sonication to aid dissolution.
-
Reduce Concentration: Attempt to prepare a more dilute solution.
-
Use Fresh Solvent: If using DMSO, ensure it is anhydrous as absorbed water can affect solubility.[1]
-
Issue 2: My this compound solution appears cloudy or has precipitated after storage.
-
Possible Cause: The compound may have come out of solution due to temperature changes or exceeding its solubility limit at a lower temperature.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the vial and vortex or sonicate to try and re-dissolve the precipitate.
-
Prepare Fresh: If the precipitate does not re-dissolve, it is recommended to prepare a fresh solution.
-
Review Storage Conditions: Ensure that the storage temperature is appropriate and that the concentration is not too high for long-term stability in solution.
-
Issue 3: I am observing inconsistent results in my cell-based or in vivo experiments.
-
Possible Cause: This could be due to compound degradation, improper dosing due to precipitation, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments.
-
Check for Precipitation in Media: When diluting the DMSO stock solution into aqueous cell culture media or vehicle for in vivo studies, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation. Visually inspect the final solution for any signs of precipitation.
-
Run Control Experiments: Include appropriate vehicle controls in your experiments to ensure the observed effects are due to the compound and not the solvent.
-
Visual Guides
Below are diagrams illustrating key concepts related to HSD17B13 and a general experimental workflow.
Caption: Simplified signaling pathway of HSD17B13 inhibition.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing Hsd17B13-IN-93 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hsd17B13-IN-93 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] By inhibiting the enzymatic activity of HSD17B13, this compound serves as a tool to study the role of this enzyme in lipid metabolism and related pathologies. The inhibitor has a reported IC50 value for estradiol, a substrate of HSD17B13, of between 0.1 µM and 0.5 µM.[3]
Q2: Which cell lines are suitable for studying the effects of this compound?
Hepatocellular carcinoma cell lines such as HepG2 and Huh7 are commonly used models for studying liver-related pathways and are known to express HSD17B13.[2][4][5] The choice of cell line should be guided by the specific research question and the endogenous expression level of HSD17B13. It is recommended to verify HSD17B13 expression in the selected cell line by western blot or qPCR.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
Based on its IC50 value of 0.1-0.5 µM, a good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 µM to 10 µM.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. |
| Low HSD17B13 expression in the cell line. | Confirm HSD17B13 protein expression in your cell line using western blot. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Inhibitor instability or degradation. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Minimize the exposure of the inhibitor to light and elevated temperatures. | |
| Incorrect experimental endpoint. | Ensure the selected readout is a downstream consequence of HSD17B13 inhibition. Consider measuring changes in lipid droplet formation or the expression of HSD17B13 target genes. | |
| High Cell Death or Cytotoxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, CCK-8, or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) in all experiments. | |
| Off-target effects of the inhibitor. | Reduce the inhibitor concentration to the lowest effective dose. If possible, test the effect of a structurally different HSD17B13 inhibitor to confirm that the observed phenotype is due to on-target inhibition. | |
| Precipitation of the Inhibitor in Culture Medium | Poor solubility of the inhibitor. | Ensure the stock solution is fully dissolved before diluting in the culture medium. Prepare the final working solution by adding the inhibitor to the medium with gentle mixing. Avoid preparing highly concentrated working solutions in aqueous media. |
| Interaction with media components. | Some serum proteins can bind to small molecules and reduce their effective concentration or cause precipitation. Consider reducing the serum concentration if experimentally feasible, but be aware this can also affect cell health. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure all reagents are of high quality and not expired. |
| Inhibitor stock solution degradation. | Aliquot stock solutions into single-use tubes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cytotoxicity Assay
This protocol describes how to determine the effective and non-toxic concentration range of this compound in a hepatocyte cell line (e.g., HepG2 or Huh7).
Materials:
-
HepG2 or Huh7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
CCK-8 or MTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Preparation of Inhibitor Dilutions: Prepare a 2X working solution series of this compound in complete culture medium. For a final concentration range of 0.1 µM to 10 µM, you would prepare 2X solutions of 0.2, 0.5, 1, 2, 5, 10, and 20 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired experimental endpoint.
-
Cytotoxicity Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the concentration that causes 50% inhibition of cell growth (GI50) and the maximum non-toxic concentration.
-
Simultaneously, assess a functional endpoint of HSD17B13 inhibition (e.g., lipid droplet accumulation as described in Protocol 2) to determine the effective concentration range.
-
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 0.5 | 95.3 ± 6.1 |
| 1 | 92.1 ± 5.5 |
| 5 | 85.4 ± 7.2 |
| 10 | 70.2 ± 8.9 |
| 25 | 45.8 ± 9.5 |
| 50 | 20.1 ± 6.3 |
Protocol 2: Assessment of this compound Effect on Lipid Droplet Accumulation
This protocol outlines a method to visualize and quantify the effect of this compound on oleic acid-induced lipid droplet formation in hepatocytes.
Materials:
-
HepG2 or Huh7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Oleic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Nile Red or BODIPY 493/503 stain
-
Formaldehyde or paraformaldehyde
-
DAPI
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with the desired concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Induction of Lipid Droplets: Prepare a 2:1 oleic acid:BSA complex. Add the oleic acid solution to the cells at a final concentration of 200-400 µM to induce lipid droplet formation.[1]
-
Incubation: Incubate the cells for another 24 hours.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with Nile Red (1 µg/mL) or BODIPY 493/503 (1 µg/mL) for 10-15 minutes.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Lipid droplets will appear as bright fluorescent spheres.
-
Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that this compound directly binds to HSD17B13 in a cellular context.
Materials:
-
HepG2 or Huh7 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Bradford assay reagent
-
SDS-PAGE gels and western blot apparatus
-
Anti-HSD17B13 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-4 hours.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes in a thermal cycler. One set of tubes should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using an anti-HSD17B13 antibody to detect the amount of soluble HSD17B13 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the percentage of soluble HSD17B13 relative to the unheated control against the temperature for both the vehicle-treated and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-93 in vivo experiments
Welcome to the technical support center for in vivo experiments involving Hsd17B13 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully executing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hsd17B13 and its inhibitors?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme primarily found in the liver, specifically localized to lipid droplets within hepatocytes.[1][2][3] While its full physiological role is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Human genetic studies have shown that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[1][5][6] Therefore, inhibitors of Hsd17B13 are being developed with the therapeutic goal of mimicking this protective genetic profile to treat or prevent the progression of liver disease.[4][5]
Q2: What are the known substrates for HSD17B13?
A2: HSD17B13 has been reported to catalyze reactions with multiple substrates, including steroids, bioactive lipids like leukotriene B4, and retinol.[1] The disease-relevant substrate is still a topic of ongoing research, but its enzymatic activity is considered crucial to its role in liver pathology.[1][6]
Q3: Why are there discrepancies between human genetic data and results from mouse models for Hsd17B13?
A3: This is a critical observation in the field. While human genetic data strongly link HSD17B13 loss-of-function to protection from liver disease, studies using Hsd17b13 knockout mice have produced inconsistent results.[1][7] Some mouse studies have not replicated the protective phenotype and, in some dietary conditions, have shown no difference or even an increase in steatosis compared to wild-type controls.[7][8][9] This suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in mice that are not present in humans.[7] These discrepancies are a major consideration for in vivo experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results in Mouse Models
Q: My in vivo study with an Hsd17B13 inhibitor in a diet-induced NASH model is not showing the expected protective effects (e.g., no reduction in steatosis or fibrosis). What could be the cause?
A: This is a common challenge that can arise from several factors, reflecting the complex biology of HSD17B13 and the nuances of in vivo models.
-
Species Differences: As noted in the FAQs, the protective effect of HSD17B13 loss-of-function in humans is not consistently replicated in mouse models.[1][7][9] Your results may be accurately reflecting a species-specific biological response.
-
Mouse Model and Diet: The choice of mouse strain and the specific diet used to induce NASH can significantly impact the outcome. For instance, a Western diet may induce a more severe injury profile than a high-fat diet alone, potentially masking the effects of the inhibitor.[8] The duration of the diet is also a critical factor.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Poor exposure of the inhibitor in the liver can lead to a lack of efficacy. It is crucial to establish a clear relationship between the dose administered and target engagement in the liver.[6][10] Some inhibitors may be rapidly cleared from plasma but accumulate in the liver, complicating the assessment of available drug for target interaction.[10]
-
Target Engagement: It is essential to confirm that the inhibitor is reaching the liver and effectively inhibiting Hsd17B13 activity. This may require the development of specific biomarkers for target engagement.[6]
Logical Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting logic for unexpected in vivo results.
Issue 2: Formulation and Solubility Problems
Q: I am having trouble dissolving Hsd17B13-IN-93 for in vivo administration. What are the recommended vehicles?
A: While specific formulation details for "this compound" are not publicly available, inhibitors of this class are often lipophilic. Common vehicles for oral gavage in preclinical studies include:
-
Corn oil
-
0.5% (w/v) Methylcellulose in water
-
Polyethylene glycol 400 (PEG400)
-
A combination of solvents (e.g., Tween 80, DMSO, saline)
It is critical to perform vehicle safety studies and ensure the final formulation is homogenous and stable. A prodrug form might be necessary to improve pharmacokinetic properties for in vivo evaluation.[5]
Quantitative Data Summary
The following tables summarize key quantitative endpoints typically assessed in in vivo studies of Hsd17B13 inhibitors. The "Expected Outcome" is based on the hypothesis from human genetics, while "Potential Mouse Outcome" reflects the variable results reported in the literature.[7][8][9]
Table 1: Key Efficacy Endpoints
| Parameter | Measurement Method | Expected Outcome (Human-based) | Potential Mouse Outcome |
| Serum ALT/AST | Biochemical Assay | Decrease | No Change or Decrease |
| Liver Triglycerides | Biochemical Assay | Decrease | No Change or Increase |
| Steatosis Score | Histology (H&E) | Decrease | No Change or Increase |
| Inflammation Score | Histology (H&E) | Decrease | No Change |
| Fibrosis Score | Histology (Sirius Red) | Decrease | Modest, sex-specific effects |
| Fibrosis-related Genes | qPCR (e.g., Col1a1, Timp1) | Decrease | No Change or Decrease |
Table 2: Target Engagement and PK Parameters
| Parameter | Measurement Method | Desired Outcome | Potential Issue |
| Plasma Concentration | LC-MS/MS | Sufficient exposure over dosing interval | Rapid clearance |
| Liver Concentration | LC-MS/MS | High accumulation in target tissue | Disconnect between plasma and liver levels[10] |
| Hsd17b13 Activity | In vitro enzyme assay from liver lysates | Significant inhibition | Lack of correlation with phenotype |
| Lipidomic Profile | LC-MS/MS | Changes in phospholipids, TGs | Subtle or unexpected lipid alterations[8] |
Experimental Protocols
Protocol: Evaluating a Novel Hsd17B13 Inhibitor in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework. Specific details such as dose, vehicle, and study duration should be optimized for the specific inhibitor.
Experimental Workflow Diagram
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: HSD17B13 In Vitro Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results during in vitro experiments involving the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its function?
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is specifically located on the surface of lipid droplets within hepatocytes.[1][2][3][4] It belongs to a large family of enzymes that are involved in the metabolism of various substances, including steroids and fatty acids.[2][4] Research has identified HSD17B13 as a retinol dehydrogenase, meaning it plays a role in converting retinol (Vitamin A) to retinaldehyde.[1][5][6] This enzymatic activity is thought to be a key part of its function in the liver.[5][6]
Q2: Why are there conflicting reports about the role of HSD17B13 in liver disease?
The scientific literature contains some seemingly contradictory findings regarding HSD17B13's role in non-alcoholic fatty liver disease (NAFLD).[1][7][8] For instance, some studies in mice have shown that both increasing the amount of HSD17B13 and removing it (knockout) can lead to the buildup of fat in the liver.[1][7] However, studies in humans have more consistently shown that naturally occurring genetic variations that result in a loss of HSD17B13's enzymatic activity are protective against the more severe, inflammatory forms of NAFLD, known as non-alcoholic steatohepatitis (NASH), as well as liver fibrosis and cirrhosis.[1][9][10] These discrepancies between mouse models and human genetics suggest that the function of HSD17B13 may differ between species or that its role is highly dependent on the specific metabolic context.[8][11]
Q3: What is Hsd17B13-IN-93?
This compound is described as an inhibitor of the HSD17B13 enzyme.[12] According to available data, it has an IC50 value (a measure of its potency) for estradiol between 0.1 µM and 0.5 µM.[12] It is intended for research into liver diseases such as NAFLD and NASH.[12]
Troubleshooting Guide for Inconsistent In Vitro Results
Researchers may encounter variability in in vitro assays involving HSD17B13 and its inhibitors. This guide addresses common issues in a question-and-answer format.
Enzyme Activity Assays
Q: My recombinant HSD17B13 shows low or no retinol dehydrogenase activity. What could be the cause?
A: Several factors are critical for HSD17B13's enzymatic activity. Consider the following:
-
Lipid Droplet Association: HSD17B13 is naturally localized to lipid droplets, and this association is important for its function.[2][5][13] Performing assays in a purely aqueous buffer with a soluble, recombinant protein may not reflect its true activity. Consider using a reconstituted system that includes lipids or using cell lysates that contain lipid droplets.
-
Cofactor Availability: HSD17B13 requires the cofactor NAD+/NADH for its enzymatic reactions.[14] Ensure that the appropriate cofactor is present in your assay buffer at an optimal concentration.
-
Protein Folding and Stability: The protein structure of HSD17B13 includes specific domains that are crucial for its proper folding and stability.[2][14] Deletions or mutations in these areas can lead to an unstable, non-functional protein.[14] Confirm the integrity of your recombinant protein.
Experimental Workflow for Validating HSD17B13 Activity
Caption: Workflow for HSD17B13 retinol dehydrogenase activity assay.
Cell-Based Assays
Q: I am overexpressing HSD17B13 in my cell line (e.g., HEK293, HepG2), but I don't see a consistent effect on lipid accumulation.
A: The impact of HSD17B13 on cellular lipid content can be complex. Here are some potential reasons for inconsistent results:
-
Cell Line Choice: HSD17B13 is naturally expressed in hepatocytes.[7] While cell lines like HepG2 are of liver origin, they may not perfectly replicate the metabolic environment of primary hepatocytes. HEK293 cells are not liver cells and may lack necessary components for HSD17B13 to function as it would in the liver.
-
Subcellular Localization: For HSD17B13 to be active, it must correctly travel to and associate with lipid droplets.[2][13] Overexpression can sometimes lead to mislocalization or protein aggregation. Verify the subcellular localization of your expressed HSD17B13 using immunofluorescence co-stained with a lipid droplet marker like LipidTox.[5]
-
Metabolic State of Cells: The effect of HSD17B13 may depend on the metabolic state of the cells. For example, treating cells with fatty acids (like oleic acid) to induce lipid droplet formation before assessing the effects of HSD17B13 overexpression may yield more consistent results.[7]
Signaling Pathway for HSD17B13 Localization and Function
Caption: Key steps in HSD17B13 cellular localization and function.
Inhibitor Studies (e.g., with this compound)
Q: I am using an HSD17B13 inhibitor, but the results are variable between experiments.
A: In addition to the factors affecting enzyme and cell-based assays, consider these points specific to small molecule inhibitors:
-
Solubility and Stability: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and then appropriately diluted in your assay medium. Poor solubility can lead to inaccurate concentrations. Verify the stability of the compound under your specific experimental conditions (temperature, incubation time).
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects, leading to unexpected results. It is crucial to determine a dose-response curve to use the lowest effective concentration.
-
Cell Permeability: For cell-based assays, confirm that the inhibitor can penetrate the cell membrane to reach its target, HSD17B13, on the lipid droplets.
Data and Protocols
Summary of HSD17B13 Activity Data
| Parameter | Value/Description | Source |
| Enzyme Function | Retinol Dehydrogenase (converts retinol to retinaldehyde) | [1][5][6] |
| Subcellular Location | Lipid Droplets in Hepatocytes | [2][3][4] |
| Cofactor | NAD+/NADH | [14] |
| This compound IC50 | >0.1 µM and ≤0.5 µM (for estradiol) | [12] |
Key Experimental Protocols
1. Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from methodologies described in the literature.[5][13]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in an appropriate growth medium.
-
Transfect cells with a plasmid expressing HSD17B13 or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).
-
-
Retinoid Extraction:
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysate using a two-phase extraction with ethanol and hexane.
-
-
Analysis:
-
Separate and quantify the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
Normalize the results to the total protein concentration of the cell lysate.
-
2. Immunofluorescence Staining for HSD17B13 Localization
This protocol allows for the visualization of HSD17B13's subcellular location.[5]
-
Cell Culture and Treatment:
-
Grow cells (e.g., HepG2) on glass coverslips.
-
If desired, transfect with an epitope-tagged HSD17B13 expression vector.
-
Treat with oleic acid to induce lipid droplet formation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent like Triton X-100.
-
-
Staining:
-
Incubate with a primary antibody against HSD17B13 (or the epitope tag).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Co-stain with a neutral lipid stain (e.g., LipidTox Red) to visualize lipid droplets and a nuclear stain (e.g., Hoechst or DAPI).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the staining using a confocal microscope to assess the colocalization of HSD17B13 and lipid droplets.
-
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hepatocyte Delivery of Hsd17B13-IN-93
Welcome to the technical support center for improving the delivery of Hsd17B13-IN-93 to hepatocytes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for liver disease research?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1]. HSD17B13 is an enzyme primarily expressed in the liver, specifically in hepatocytes, and is associated with lipid droplets[2][3]. Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease[4][5][6]. This protective effect makes HSD17B13 a promising therapeutic target for the treatment of these conditions[2][4]. This compound has an IC50 value for estradiol of less than 0.5 µM[1].
Q2: What are the main challenges in delivering this compound to hepatocytes?
Like many small molecule inhibitors, this compound is likely hydrophobic, which can lead to poor aqueous solubility and limit its bioavailability. Effective delivery to hepatocytes, the primary cell type expressing HSD17B13, requires overcoming several barriers, including avoiding clearance by the reticuloendothelial system (RES), particularly Kupffer cells in the liver, and efficiently crossing the hepatocyte cell membrane.
Q3: What are the recommended strategies for improving this compound delivery to hepatocytes?
To enhance the delivery of hydrophobic drugs like this compound to hepatocytes, nanoparticle-based delivery systems are highly recommended. These include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane[7][8].
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA can be used to encapsulate drugs and can be surface-modified for targeted delivery[9][10].
To achieve hepatocyte specificity, these nanoparticles can be surface-functionalized with ligands that bind to receptors highly expressed on hepatocytes. The most common target is the asialoglycoprotein receptor (ASGPR), which recognizes terminal galactose or N-acetylgalactosamine (GalNAc) residues[9][11][12].
Q4: How does ASGPR-mediated targeting work?
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor abundantly and almost exclusively expressed on the surface of hepatocytes[11]. By decorating the surface of nanoparticles with galactose or GalNAc ligands, the nanoparticles can specifically bind to ASGPRs. This binding triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticles and their drug cargo into the hepatocytes[7][13].
Q5: What are the key parameters to consider when designing hepatocyte-targeted nanoparticles?
Several physicochemical properties of nanoparticles are critical for successful hepatocyte delivery:
-
Size: Nanoparticles should ideally be below 200 nm to avoid rapid clearance by the RES. Smaller nanoparticles (around 100 nm or less) may have better penetration into the space of Disse to reach hepatocytes[14].
-
Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions with blood components and non-target cells[11].
-
Ligand Density: The density of the targeting ligand (e.g., galactose) on the nanoparticle surface can influence binding affinity to ASGPR and uptake efficiency.
-
PEGylation: The inclusion of polyethylene glycol (PEG) on the nanoparticle surface can help to prolong circulation time by reducing opsonization and RES uptake[14].
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
| Possible Cause | Solution |
| Poor lipid solubility of this compound. | Modify the lipid composition of the liposomes. Increase the proportion of cholesterol or use lipids with a higher phase transition temperature to improve the incorporation of hydrophobic drugs. |
| Drug precipitation during formulation. | Ensure that the organic solvent used to dissolve both the lipids and the drug is completely removed during the film formation step. Sonication during hydration can also help to resolubilize any precipitated drug. |
| Incorrect pH of the hydration buffer. | While this compound is hydrophobic, extreme pH values can affect its charge state and interaction with the lipid bilayer. Use a buffer with a neutral pH (e.g., PBS pH 7.4) for hydration. |
| Suboptimal drug-to-lipid ratio. | Perform a titration experiment to determine the optimal drug-to-lipid ratio that maximizes encapsulation without compromising liposome stability. |
Issue 2: Low Transfection/Delivery Efficiency in Primary Hepatocytes
| Possible Cause | Solution |
| Low viability of primary hepatocytes. | Primary hepatocytes are sensitive. Handle them gently, use appropriate thawing and plating media, and ensure a high initial viability (>80%) before starting the experiment[15]. Avoid over-confluency. |
| Inefficient cellular uptake of nanoparticles. | Optimize the ligand density on the nanoparticle surface. Too low a density may not be sufficient for efficient binding, while too high a density could lead to aggregation. Also, verify ASGPR expression levels in your specific hepatocyte model, as expression can vary. |
| Nanoparticle instability in culture medium. | The protein corona that forms on nanoparticles in serum-containing media can mask targeting ligands. Evaluate nanoparticle stability and aggregation in your specific culture medium using Dynamic Light Scattering (DLS). Consider using serum-free medium during the initial incubation period. |
| Incorrect nanoparticle size or surface charge. | Characterize your nanoparticles thoroughly. If the size is too large (>200 nm) or the charge is highly positive, it can lead to non-specific uptake by other cell types or clearance. |
Issue 3: Off-Target Effects or Toxicity
| Possible Cause | Solution | | Non-specific uptake by other liver cells (e.g., Kupffer cells). | Ensure nanoparticles are within the optimal size range and have a neutral or slightly negative zeta potential. PEGylation can further reduce uptake by the RES[14]. Pre-dosing with empty, non-targeted liposomes can temporarily saturate the RES, allowing the targeted nanoparticles to reach the hepatocytes[16]. | | Toxicity of the delivery vehicle. | Assess the cytotoxicity of your empty nanoparticles (without the drug) on hepatocytes. Use biodegradable and biocompatible materials. Optimize the concentration of the delivery vehicle to the lowest effective dose. | | Toxicity of this compound. | Determine the IC50 of the free drug on your cells to establish a therapeutic window. Encapsulation in a nanoparticle carrier should ideally reduce non-specific toxicity. | | Immune response to the nanoparticles. | The innate immune system can be activated by nanoparticles. Using biocompatible and stealth coatings like PEG can help minimize this response[16]. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2848620-87-9 | [1] |
| Molecular Formula | C24H16Cl F3N3O4S | |
| Molecular Weight | 562.92 | |
| SMILES | FC1=C(O)C(Cl)=CC(C(NC2=C(C(NCC3=CC=CC=C3C(F)(F)F)=O)SC=N2)=O)=C1 | [1] |
| IC50 (Estradiol as substrate) | >0.1 µM and ≤0.5 µM | [1] |
Table 2: IC50 Values of Selected HSD17B13 Inhibitors
| Inhibitor | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) | Reference |
| BI-3231 | 1 | 14 | [17] |
| Hsd17B13-IN-95 | <100 | Not Reported | [18] |
| Hsd17B13-IN-97 | ≤100 | Not Reported | [19] |
| Hsd17B13-IN-23 | <100 (Estradiol substrate) | Not Reported | [20] |
Table 3: Example Physicochemical Characterization of Hepatocyte-Targeted Nanoparticles
| Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Galactosylated Liposomes (DOX & CA4P) | 143.01 ± 7.32 | Not Reported | -24.18 ± 3.45 | 86.74 (DOX), 52.43 (CA4P) | [7] |
| Galactosylated PLGA Nanoparticles (DOX) | 258 ± 47 | Not Reported | -62.3 | 83 | [9] |
| Galactosylated Liposomes (ARV-825) | 93.83 ± 10.05 | < 0.2 | -27.30 ± 4.12 | > 90 | [11] |
| Galactosylated-Stearate Liposomes (Curcumol) | ~120 | < 0.2 | -30 to -40 | ~85 |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Galactose-Targeted Liposomes
This protocol is based on the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Galactose(polyethylene glycol)-2000] (DSPE-PEG2000-Gal)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Gal in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio would be 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-Gal).
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized, starting with a 1:20 molar ratio.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (probe sonicator) or extrusion.
-
For extrusion, pass the liposome suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm) using a mini-extruder heated above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using HPLC or UV-Vis spectrophotometry.
-
Protocol 2: In Vitro Delivery of this compound Liposomes to Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing and plating medium
-
Collagen-coated cell culture plates
-
This compound loaded galactose-targeted liposomes
-
Control liposomes (without galactose)
-
Free this compound dissolved in DMSO
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
Assay for downstream target engagement (e.g., qPCR for SREBP-1c target genes, ELISA for secreted proteins)
Procedure:
-
Cell Culture:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Prepare serial dilutions of the this compound liposomes, control liposomes, and free this compound in hepatocyte culture medium.
-
Aspirate the old medium from the cells and add the treatment solutions. Include a vehicle control (empty liposomes and DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assessment of Delivery and Efficacy:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine any cytotoxic effects of the treatments.
-
Target Engagement: To confirm that the inhibitor is active within the cells, measure the expression of downstream target genes of HSD17B13. For example, HSD17B13 has been shown to regulate lipid metabolism through the SREBP-1c pathway. Therefore, you can perform qPCR to measure the mRNA levels of SREBP-1c and its target genes (e.g., FASN, SCD1). A successful delivery and inhibition should lead to changes in the expression of these genes.
-
Competitive Inhibition Assay: To confirm ASGPR-mediated uptake, pre-incubate a set of cells with a high concentration of free galactose (e.g., 50 mM) for 30-60 minutes before adding the galactose-targeted liposomes. A significant reduction in the effect of the targeted liposomes in the presence of free galactose would indicate ASGPR-mediated uptake.
-
Mandatory Visualizations
Caption: HSD17B13 signaling and targeted delivery pathway.
Caption: In vitro experimental workflow for this compound delivery.
Caption: Troubleshooting logic for low delivery efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CA3049980A1 - Hydroxysteroid 17-beta dehydrogenase 13 (hsd17b13) variants and uses thereof - Google Patents [patents.google.com]
- 7. Galactose Modified Liposomes for Effective Co-Delivery of Doxorubicin and Combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSPE-PEG-Galactose, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Galactose-decorated liver tumor-specific nanoliposomes incorporating selective BRD4-targeted PROTAC for hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of novel tetravalent galactosylated DTPA-DSPE and study on hepatocyte-targeting efficiency in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 16. HSD17B13 - Wikipedia [en.wikipedia.org]
- 17. CheMondis Marketplace [chemondis.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Hsd17B13-IN-93 Cytotoxicity Assessment in Liver Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSD17B13 inhibitor, Hsd17B13-IN-93. The information provided is intended to assist in the design and execution of in vitro cytotoxicity assessments in liver cells.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target for drug development?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This protective effect makes HSD17B13 an attractive therapeutic target for the treatment of these conditions.[2]
Q2: What is the reported mechanism of action for HSD17B13?
HSD17B13 is understood to have enzymatic activity involving the metabolism of steroids, bioactive lipids, and retinol.[1] Specifically, it has been shown to catalyze the conversion of retinol to retinaldehyde.[1][4] Its expression in hepatocytes is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1] Overexpression of HSD17B13 has been linked to increased lipid droplet size and number in liver cells and may influence inflammatory signaling pathways such as NF-κB and MAPK.[5]
Q3: What is this compound and what is its expected effect on liver cells?
This compound is designated as an inhibitor of HSD17B13. As an inhibitor, it is expected to block the enzymatic activity of the HSD17B13 protein. Based on the presumed role of HSD17B13, inhibition may lead to changes in lipid metabolism and inflammatory responses within liver cells. While the therapeutic goal is to mimic the protective effects of genetic loss-of-function, it is crucial to assess any potential off-target effects or inherent cytotoxicity of the compound itself.
Q4: Which in vitro models are recommended for assessing the hepatotoxicity of this compound?
Commonly used in vitro models for hepatotoxicity testing include:
-
HepG2 cells: A human hepatoma cell line that is widely used due to its robustness and ease of culture.[6]
-
HepaRG cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro liver toxicity testing as they most closely mimic the in vivo liver environment. However, they are more difficult to source and maintain.
-
3D Liver Models (e.g., spheroids, organoids): These models offer a more physiologically relevant environment by incorporating cell-cell interactions and gradients of oxygen and nutrients.[7]
Q5: What are the standard assays to assess the cytotoxicity of this compound?
A battery of tests is recommended to evaluate different aspects of cytotoxicity:
-
Metabolic Viability Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[10][11][12]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Troubleshooting Guides
General Troubleshooting for Small Molecule Inhibitor Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent or compound addition.- Edge effects in the microplate due to evaporation. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media to maintain humidity. |
| Low signal or absorbance values | - Low cell number.- Insufficient incubation time with the assay reagent.- Cell type is not sensitive to the compound. | - Optimize cell seeding density.- Increase incubation time as per the assay protocol, ensuring it is within the linear range.- Consider using a different, potentially more sensitive, liver cell line. |
| High background in control wells | - Contamination of culture media or reagents.- Phenol red in the media interfering with colorimetric readings.- High spontaneous cell death in culture. | - Use fresh, sterile reagents and media.- Use phenol red-free media for the assay.- Optimize cell culture conditions to ensure high viability before starting the experiment. |
| Inconsistent dose-response curve | - Compound precipitation at high concentrations.- Compound instability in culture media.- Complex biological response (e.g., hormesis). | - Check the solubility of this compound in the culture media.- Prepare fresh dilutions of the compound for each experiment.- Widen the range of concentrations tested and consider non-linear regression models for data analysis. |
Quantitative Data Summary
As specific cytotoxicity data for this compound is not publicly available, researchers should generate their own dose-response curves. The following table provides a template for summarizing key quantitative metrics from cytotoxicity experiments.
| Assay | Cell Line | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |
| MTT | HepG2 | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined | ||
| LDH Release | HepG2 | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined | ||
| Apoptosis (Annexin V+) | HepG2 | 24 | User-defined | User-defined |
| 48 | User-defined | User-defined | ||
| 72 | User-defined | User-defined |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.[6]
LDH Release Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time points. Include vehicle-only (spontaneous LDH release) and lysis buffer-treated (maximum LDH release) controls.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is performed using flow cytometry.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Seed HepG2 cells in a 6-well plate and treat with desired concentrations of this compound for the selected time points.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound in liver cells.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of inhibition.
Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. 2.6. MTT Assay [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. 2.12. Annexin V/PI Staining Assay [bio-protocol.org]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Hsd17B13-IN-93 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Hsd17B13-IN-93 in long-term experimental settings. The information is intended for scientists and drug development professionals working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3][4][5] Its enzymatic activity is implicated in several metabolic processes, including steroid hormone, fatty acid, and retinol metabolism.[1][2][6] Overexpression of Hsd17B13 is associated with increased lipid droplet size and number in hepatocytes.[2] Inhibition of Hsd17B13 is expected to reduce the progression of liver diseases such as non-alcoholic steatohepatitis (NASH) by mitigating hepatic cell injury, inflammation, and fibrosis.[1][7]
Q2: We are observing a diminished response to this compound in our long-term cell culture model. What are the potential causes?
A diminished response to this compound after prolonged exposure can be due to several factors, broadly categorized as experimental variability or acquired biological resistance.
-
Experimental Issues: Inconsistent compound potency, degradation of the inhibitor in media, or issues with cell culture conditions can lead to apparent resistance.[8][9][10]
-
Biological Resistance: The cells may have developed mechanisms to overcome the effects of the inhibitor. This can include on-target mutations, upregulation of the target protein, or activation of bypass signaling pathways.[11][12][13]
Q3: What are the hypothesized mechanisms of acquired resistance to an Hsd17B13 inhibitor?
Based on common mechanisms of resistance to other small molecule inhibitors, potential mechanisms for this compound include:
-
On-Target Mechanisms:
-
Mutations in the HSD17B13 gene: Changes in the amino acid sequence of the Hsd17B13 protein could reduce the binding affinity of this compound.[11][14]
-
HSD17B13 gene amplification or protein overexpression: An increase in the amount of Hsd17B13 protein may require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
-
Off-Target Mechanisms:
-
Activation of bypass pathways: Cells may upregulate parallel signaling pathways to compensate for the inhibition of Hsd17B13. For instance, alterations in lipid metabolism or inflammatory signaling pathways could counteract the effects of Hsd17B13 inhibition.[3][11][12]
-
Increased drug efflux: Cells might increase the expression of drug efflux pumps (e.g., ABC transporters) that actively remove this compound from the cytoplasm.[13]
-
Altered drug metabolism: Cells could develop the ability to metabolize and inactivate this compound more rapidly.
-
Q4: How can we determine if our cells have developed resistance?
To confirm resistance, you should first rule out experimental error. Once confirmed, a series of experiments can be performed to characterize the resistant phenotype. This includes determining the IC50 of this compound in the suspected resistant cells compared to the parental (sensitive) cells. A significant shift in the IC50 is a strong indicator of acquired resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound.
| Problem | Potential Cause | Recommended Solution |
| Gradual loss of inhibitor efficacy over several passages. | 1. Acquired biological resistance. | 1. Perform a dose-response curve to determine the IC50 in the current cell line and compare it to the original parental line. A rightward shift indicates resistance. |
| 2. Selection of a pre-existing resistant subpopulation. | 2. Analyze the heterogeneity of the parental cell line. Consider single-cell cloning to isolate and characterize subpopulations. | |
| 3. Gradual degradation of the inhibitor stock solution. | 3. Prepare a fresh stock of this compound and repeat the experiment. Always store stock solutions at the recommended temperature and in appropriate solvents. | |
| Sudden loss of efficacy. | 1. Incorrect concentration of the inhibitor used. | 1. Verify all calculations and dilution steps. |
| 2. Contamination of the cell culture. | 2. Check for signs of bacterial, fungal, or mycoplasma contamination.[9] | |
| 3. Change in cell culture media or supplements. | 3. Ensure consistency in media formulation, serum lot, and other supplements, as these can affect drug activity and cell metabolism.[15] | |
| High variability between replicate experiments. | 1. Inconsistent cell plating density. | 1. Ensure uniform cell seeding across all wells and plates. Cell density can influence drug response.[8][15] |
| 2. "Edge effects" in multi-well plates. | 2. Avoid using the outer wells of plates for experiments, as they are more prone to evaporation and temperature fluctuations.[8] | |
| 3. Inconsistent timing of inhibitor addition. | 3. Add the inhibitor at the same time point after cell seeding for all experiments. |
Data Presentation: Sensitive vs. Resistant Phenotypes
The following table summarizes expected quantitative differences between this compound sensitive and resistant cells.
| Parameter | Sensitive Cells | Resistant Cells (Hypothesized) | Experimental Assay |
| IC50 of this compound | Low (e.g., in nM range) | High (e.g., in µM range) | Cell viability assay (e.g., CellTiter-Glo) |
| Hsd17B13 protein level | Baseline | Potentially increased | Western Blot, ELISA |
| HSD17B13 gene sequence | Wild-type | Potential mutations in the drug-binding site | Sanger or Next-Generation Sequencing |
| Hsd17B13 enzyme activity | Inhibited by this compound | Less sensitive to inhibition | In vitro enzyme activity assay |
| Expression of bypass pathway genes | Baseline | Upregulated (e.g., genes in lipid metabolism or inflammatory pathways) | qPCR, RNA-seq |
| Drug efflux pump expression | Low | Potentially increased (e.g., ABCB1, ABCG2) | qPCR, Western Blot |
Visualizations
Hsd17B13 Signaling and Potential Resistance Mechanisms
Caption: Proposed Hsd17B13 signaling pathway and points of potential resistance to this compound.
Experimental Workflow for Investigating Resistance
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. promocell.com [promocell.com]
- 11. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Hsd17B13-IN-93 experimental variability and controls
Welcome to the technical support center for Hsd17B13-IN-93. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when using this novel inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] HSD17B13 has been identified as a retinol dehydrogenase, and its inhibition is a potential therapeutic strategy for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5] this compound exerts its effect by binding to the enzyme and blocking its catalytic activity.
Q2: What is the recommended starting concentration for in vitro experiments?
Based on available data, this compound has an IC50 value between 0.1 µM and 0.5 µM for estradiol.[1] A good starting point for in vitro cell-based assays would be to perform a dose-response curve ranging from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store this compound?
For specific solubility and storage instructions, it is crucial to refer to the datasheet provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in a culture medium for experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the appropriate negative and positive controls for experiments using this compound?
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration as used for the inhibitor treatment.
-
Cells not expressing HSD17B13 or a cell line with a knockout of the HSD17B13 gene.
-
An inactive structural analog of this compound, if available.
-
-
Positive Controls:
Q5: What are potential sources of experimental variability?
-
Compound Stability: Degradation of the inhibitor due to improper storage or handling.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media.
-
Assay-Specific Factors: Differences in incubation times, substrate concentrations, and detection methods.
-
Off-Target Effects: Like any small molecule inhibitor, this compound may have off-target effects that can vary between cell types.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Variability in cell passage number or health. 2. Inaccurate inhibitor concentration. 3. Sub-optimal assay conditions. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%). 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. 3. Optimize substrate concentration (ideally at or below the Km) and incubation time. |
| No observable effect of the inhibitor | 1. Low or absent HSD17B13 expression in the experimental model. 2. Inhibitor is inactive or degraded. 3. Incorrect assay endpoint. | 1. Confirm HSD17B13 expression via qRT-PCR or Western blot. Consider using a cell line with confirmed HSD17B13 expression or an overexpression system. 2. Verify the integrity of the compound. Use a fresh vial or lot. 3. Ensure the chosen readout is a direct or well-established downstream consequence of HSD17B13 activity. |
| High background signal in assays | 1. Non-specific binding of the inhibitor. 2. Interference with the detection method. | 1. Include appropriate controls, such as a structurally related but inactive compound. 2. Run a control with the inhibitor in the absence of the enzyme or cells to check for direct interference with the assay signal. |
| Cell toxicity observed | 1. Inhibitor concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. | 1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is low (typically ≤0.1%) and consistent across all wells, including controls. |
Quantitative Data
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Substrate | Reference |
| This compound | HSD17B13 | >0.1 µM and ≤0.5 µM | Estradiol | [1] |
| Hsd17B13-IN-101 | HSD17B13 | <0.1 µM | Estradiol | [9] |
| BI-3231 | HSD17B13 | 2.4 ± 0.1 µM | Retinol | [7] |
| BI-3231 | HSD17B13 | 1.4 ± 0.7 µM | Estradiol | [7] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay for HSD17B13 Inhibition
This protocol provides a general workflow for assessing the efficacy of this compound in a cell-based assay.
-
Cell Culture:
-
Culture a relevant human liver cell line (e.g., HepG2, Huh7) or HEK293 cells stably overexpressing HSD17B13 in appropriate media.[6]
-
Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours).
-
-
Measurement of HSD17B13 Activity:
-
After incubation, measure HSD17B13 activity. This can be done by:
-
Substrate Conversion Assay: Add a known substrate of HSD17B13 (e.g., retinol or estradiol) and measure the formation of the product (retinaldehyde or estrone, respectively) using methods like HPLC or specific immunoassays.
-
NADH Production Assay: As HSD17B13 is an NAD+-dependent dehydrogenase, its activity can be monitored by measuring the production of NADH, for example, using a luminescent assay kit.[10]
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in retinol metabolism and the inhibitory action of this compound.
Caption: General experimental workflow for investigating the effects of this compound in a cell-based model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. escholarship.org [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 - Wikipedia [en.wikipedia.org]
- 9. HSD17B13-IN-101_TargetMol [targetmol.com]
- 10. enanta.com [enanta.com]
Validation & Comparative
A Comparative Guide to Hsd17B13 Inhibitors: Hsd17B13-IN-93, BI-3231, and Compound 32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This guide provides a comparative overview of three such inhibitors: Hsd17B13-IN-93, BI-3231, and Compound 32 (also known as HSD17B13-IN-104), presenting key experimental data, detailed methodologies, and relevant biological pathways.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, BI-3231, and Compound 32 against human HSD17B13.
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Reference |
| This compound (Compound 9) | Human HSD17B13 | 100 - 500 | Estradiol | [1] |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | [2] |
| Compound 32 (HSD17B13-IN-104) | Human HSD17B13 | 2.5 | Not Specified | [3] |
| Inhibitor | Target | Ki (nM) | Mode of Inhibition | Reference |
| BI-3231 | Human HSD17B13 | Single-digit nanomolar | Uncompetitive against NAD+ | [2] |
Head-to-Head Comparison: BI-3231 vs. Compound 32
A recent study directly compared the profiles of BI-3231 and Compound 32, highlighting key differences in their pharmacokinetic properties. Compound 32 demonstrated significantly improved liver microsomal stability and a better overall pharmacokinetic profile compared to BI-3231. Furthermore, in multiple mouse models of MASH, Compound 32 exhibited more robust anti-MASH effects.[3][4]
HSD17B13 Signaling and Inhibition
HSD17B13 is understood to play a role in hepatic lipid metabolism. Its inhibition is thought to mitigate liver damage by modulating pathways related to lipid accumulation and inflammation. One proposed mechanism involves the regulation of the SREBP-1c/FAS pathway, which is central to fatty acid synthesis.[3]
Caption: Proposed mechanism of HSD17B13 inhibition in mitigating liver injury.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Biochemical Potency Assay (Estradiol Substrate with NADH Detection)
This assay determines the in vitro potency of inhibitors by measuring the reduction in HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)[5]
-
Test inhibitors (e.g., this compound, BI-3231, Compound 32)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)[6]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitors to the wells of a 384-well plate.
-
Add the recombinant HSD17B13 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
-
Initiate the enzymatic reaction by adding a solution containing estradiol and NAD+.
-
Incubate the reaction for a set period (e.g., 1-4 hours) at room temperature.[2]
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the HSD17B13 biochemical potency assay.
HSD17B13 Cellular Assay (Lipid Accumulation)
This assay evaluates the effect of inhibitors on HSD17B13 activity within a cellular context, often by measuring the accumulation of lipid droplets.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Oleic acid (to induce lipid droplet formation)[7]
-
Test inhibitors
-
Lipid staining dye (e.g., Nile Red, Oil Red O)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Imaging system (e.g., high-content imager or fluorescence microscope)
Procedure:
-
Seed hepatocytes in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period.
-
Induce lipid accumulation by adding oleic acid to the culture medium and incubate for a set time (e.g., 24-48 hours).[7]
-
Wash the cells with PBS and fix them with a suitable fixative.
-
Stain the intracellular lipid droplets with a fluorescent lipid dye.
-
Acquire images of the stained cells using an appropriate imaging system.
-
Quantify the amount of lipid accumulation by analyzing the fluorescence intensity or the area of the stained lipid droplets.
-
Determine the effect of the inhibitors on lipid accumulation and calculate cellular potency metrics.
Caption: Workflow for the HSD17B13 cellular lipid accumulation assay.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. While this compound shows moderate potency, BI-3231 and Compound 32 are highly potent inhibitors. Notably, Compound 32 appears to have an improved pharmacokinetic profile compared to BI-3231, suggesting it may have more favorable properties for in vivo applications. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these and other HSD17B13 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in this rapidly evolving field.
References
- 1. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. enanta.com [enanta.com]
- 6. NAD/NADH-Glo™ Assay Protocol [promega.sg]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating HSD17B13 Inhibition: A Comparative Guide to a Novel Inhibitor and Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Hsd17B13-IN-93, a novel small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with the phenotype observed in HSD17B13 knockout mouse models. This comparison is crucial for validating the on-target effects of this compound and understanding the nuanced role of HSD17B13 in liver disease.
Human genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target for these widespread chronic liver conditions. This compound is a potent and selective small molecule inhibitor designed to mimic the protective effects of these genetic variants by targeting the enzymatic activity of the HSD17B13 protein.
However, a notable discrepancy exists between the protective phenotype observed in humans with HSD17B13 loss-of-function and the phenotype of HSD17B13 knockout mice. These knockout models have, in some cases, exhibited spontaneous or even exacerbated hepatic steatosis and inflammation, raising questions about the direct translatability of the knockout model for validating therapeutic inhibitors.[4] This guide will delve into the comparative data to illuminate the effects of pharmacological inhibition versus genetic deletion.
Comparative Efficacy: this compound vs. HSD17B13 Knockout
The following table summarizes the key phenotypic and biomarker changes observed with this compound (based on preclinical data from similar small molecule inhibitors) and in HSD17B13 knockout mice.
| Feature | This compound (and similar inhibitors) | HSD17B13 Knockout (KO) Mice | References |
| Hepatic Steatosis | Reduction in triglyceride accumulation | Spontaneous or exacerbated steatosis in some models | [5] |
| Liver Injury (ALT/AST) | Significant reduction in serum transaminases | Variable; no consistent protection from diet-induced injury | [6][7] |
| Inflammation | Reduction in markers of liver inflammation | Increased inflammatory markers in some studies | [6] |
| Fibrosis | Reduction in liver fibrosis markers (e.g., α-SMA, Collagen-I) | No protection against fibrosis in diet-induced models | [2][8] |
| Lipid Metabolism | Modulation of hepatic lipid species, enrichment of protective lipids | Altered lipid metabolism, potential for increased lipogenesis | [6] |
Experimental Methodologies
To ensure a clear understanding of the data presented, the following are detailed protocols for key experiments used to assess the effects of HSD17B13 inhibition and knockout.
In Vivo Efficacy in a Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet (or other NASH-inducing diets like a choline-deficient, L-amino acid-defined diet) for a period of 12-24 weeks to induce steatohepatitis and fibrosis.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treated group (dosed orally, daily).
-
HSD17B13 knockout mice on the same diet.
-
Wild-type littermate controls on the same diet.
-
-
Endpoints:
-
Histological Analysis: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis quantification.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression Analysis: Hepatic tissue is used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Acta2, Col1a1).
-
Lipidomics: Hepatic and plasma lipid profiles are analyzed using mass spectrometry to identify changes in lipid species.
-
In Vitro HSD17B13 Enzymatic Assay
-
Objective: To determine the potency and selectivity of this compound.
-
Method:
-
Recombinant human HSD17B13 protein is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the product formation is quantified using mass spectrometry.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
-
Selectivity is assessed by performing similar assays with other related HSD17B enzymes.[9]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for validating an inhibitor against a knockout model.
Discussion and Conclusion
The contrasting phenotypes between HSD17B13 knockout mice and the effects of pharmacological inhibitors like this compound underscore a critical consideration in drug development. While knockout models are invaluable for understanding the fundamental biological roles of a gene, they may not always predict the outcome of therapeutic intervention in a disease context. The complete absence of the HSD17B13 protein from development in knockout mice may lead to compensatory mechanisms that are not present when the protein's enzymatic activity is inhibited in adulthood.
Preclinical studies with HSD17B13 inhibitors, such as INI-822 and others, have demonstrated hepatoprotective effects, including reductions in liver transaminases, inflammation, and fibrosis in animal models of liver disease.[6][9] These findings align more closely with the protective effects observed in humans with loss-of-function HSD17B13 variants. Therefore, while HSD17B13 knockout models are essential for foundational research, the validation of therapeutic candidates like this compound will rely more heavily on pharmacological and knockdown studies that better mimic the intended clinical application. The data strongly support the continued development of HSD17B13 inhibitors as a promising therapeutic strategy for NAFLD and NASH.
References
- 1. pnas.org [pnas.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. enanta.com [enanta.com]
Comparative Efficacy of Hsd17B13 Inhibitors in Preclinical NASH Models
An in-depth analysis of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors reveals a promising new frontier in the treatment of Nonalcoholic Steatohepatitis (NASH). Human genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2][3] This has spurred the development of various therapeutic modalities aimed at inhibiting Hsd17B13 activity. This guide provides a comparative overview of the performance of different Hsd17B13 inhibitors in preclinical NASH models, supported by experimental data and detailed protocols.
HSD17B13 is a liver-specific protein associated with lipid droplets, and its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[4][5] The exact mechanisms by which Hsd17B13 contributes to NASH pathogenesis are still under investigation, but are thought to involve the metabolism of steroids, lipids, and retinol.[1][6] Inhibition of Hsd17B13 is hypothesized to replicate the protective effects observed in individuals with genetic loss-of-function variants.[2][5]
The development of Hsd17B13 inhibitors has encompassed several strategies, including RNA interference (RNAi), antisense oligonucleotides (ASOs), and small molecule inhibitors. The following table summarizes the available quantitative data on the efficacy of these inhibitors in various NASH models.
| Inhibitor Class | Specific Agent | NASH Model | Key Findings | Reference |
| RNAi | ALN-HSD | Phase 1 in NASH patients | Well-tolerated with no treatment-related serious adverse events. Supports advancement to Phase 2 trials. | [7] |
| Antisense Oligonucleotide (ASO) | Hsd17b13 ASO | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model | Significantly reduced hepatic Hsd17b13 gene expression and modulated hepatic steatosis. Did not decrease hepatic fibrosis. | [8][9] |
| Small Molecule | INI-678 | Human liver cell-based 3D liver-on-a-chip model | Reduced key markers of liver fibrosis, including α-SMA and COL-I. | [10] |
| Small Molecule | EP-037429 (prodrug of EP-036332) | Acute (adenoviral) and chronic (CDAAHF) mouse models of liver injury | Showed hepatoprotective effects, characterized by a favorable bioactive lipid profile and decreases in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [11] |
It is important to note that results from different preclinical models can be discordant. For instance, while some studies using Hsd17b13 knockdown or knockout mice have shown protection against fibrosis, others have reported modest or no effects, with outcomes varying based on the specific diet, duration of the study, and sex of the mice.[12]
Experimental Protocols
The evaluation of Hsd17B13 inhibitors in NASH predominantly relies on rodent models that recapitulate key features of the human disease.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model
This is a widely used dietary model to induce NASH and fibrosis in mice.
-
Animals: C57BL/6J mice are commonly used.
-
Diet: Mice are fed a CDAHFD, which is low in choline and methionine and high in sucrose and fat (typically 60 kcal% fat).
-
Duration: The diet is administered for a period ranging from several weeks to months to induce varying degrees of steatosis, inflammation, and fibrosis. For example, a 14-week duration has been used to establish significant fibrosis.[6]
-
Inhibitor Administration: Hsd17B13 inhibitors, such as ASOs, can be administered therapeutically after the establishment of NASH. Administration is typically via subcutaneous injection at specified doses and frequencies.[8][9]
-
Endpoints and Analysis:
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Sirius Red or Trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and the target gene (Hsd17b13) using quantitative real-time PCR (qPCR).
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is used to induce acute or chronic liver injury and fibrosis.
-
Animals: Typically mice or rats.
-
Induction: CCl4 is administered via intraperitoneal injection, often twice weekly, for several weeks to induce progressive fibrosis.
-
Inhibitor Administration: The Hsd17B13 inhibitor is administered concurrently with or after the CCl4 treatment.
-
Endpoints and Analysis: Similar to the CDAHFD model, endpoints include histopathological assessment of fibrosis, gene expression analysis of fibrotic markers, and measurement of serum liver enzymes.
Visualizations
Signaling Pathway of Hsd17B13 in NASH
The following diagram illustrates the proposed signaling pathways involving Hsd17B13 in the context of NASH pathogenesis. Liver X receptor-α (LXR-α) and sterol regulatory element-binding protein-1c (SREBP-1c) are key regulators of lipogenesis and have been shown to induce the expression of Hsd17B13.[1] Hsd17B13 is localized to lipid droplets and is thought to play a role in retinol metabolism and potentially pyrimidine catabolism, which can influence hepatic inflammation and fibrosis.[1][6][13]
Caption: Proposed signaling pathway of Hsd17B13 in NASH pathogenesis.
Experimental Workflow for Evaluating Hsd17B13 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of Hsd17B13 inhibitors in a diet-induced mouse model of NASH.
Caption: Experimental workflow for testing Hsd17B13 inhibitors in a NASH mouse model.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-93: A Comparative Guide to a Novel HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hsd17B13-IN-93 with other known small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other liver pathologies. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the evaluation and selection of appropriate research tools.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has established HSD17B13 as a compelling target for therapeutic intervention. The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, and can also metabolize other substrates such as estradiol and leukotriene B4. Inhibition of HSD17B13 is therefore being actively pursued as a therapeutic strategy to mitigate liver injury.
Comparative Analysis of HSD17B13 Inhibitors
This section provides a comparative overview of this compound and other notable small molecule inhibitors. The data presented is collated from various sources, and direct head-to-head comparisons under identical experimental conditions are limited.
Quantitative Performance Data
| Inhibitor | Target | IC50 | Selectivity | Development Stage | Key Features |
| This compound | HSD17B13 | 0.1 - 0.5 µM (estradiol as substrate)[1] | Not Reported | Preclinical | Dichlorophenol-based inhibitor. |
| BI-3231 | Human HSD17B13 | 1 nM[2] | >10,000-fold vs HSD17B11[2] | Preclinical (Chemical Probe) | Potent and selective chemical probe; NAD+ dependent binding.[2] |
| INI-822 | HSD17B13 | Not Reported | Potent and Selective (details not disclosed)[3] | Phase 1 Clinical Trials[3] | Orally bioavailable; demonstrated reduction in markers of liver injury in animal models. |
| Compound 32 | HSD17B13 | 2.5 nM[4] | Highly Selective (details not disclosed)[4] | Preclinical | Reported to have a better pharmacokinetic profile and in vivo anti-MASH effects compared to BI-3231.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of HSD17B13 inhibitors are provided below.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This cell-based assay measures the conversion of retinol to retinaldehyde, a primary function of HSD17B13.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 24-well plates at an appropriate density.
-
After 24 hours, cells are transiently transfected with an expression plasmid encoding for human HSD17B13 or a control vector using a suitable transfection reagent.
-
-
Inhibitor Treatment and Substrate Addition:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the test inhibitor (e.g., this compound) at various concentrations.
-
Cells are incubated with the inhibitor for a predetermined period (e.g., 1 hour).
-
All-trans-retinol (substrate) is then added to the medium at a final concentration of 5 µM.
-
-
Sample Collection and Processing:
-
After a 6-8 hour incubation with retinol, the cell culture medium and cell lysates are collected.
-
Retinoids are extracted from the samples using an organic solvent (e.g., hexane).
-
-
Quantification by HPLC:
-
The extracted retinoids (retinol, retinaldehyde) are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
-
The percentage of retinol conversion to retinaldehyde is calculated.
-
-
Data Analysis:
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
HSD17B13 Enzymatic Assay (Estradiol/NADH-based)
This biochemical assay measures the NAD+-dependent conversion of estradiol to estrone, another known activity of HSD17B13. The production of NADH is monitored.[7]
Methodology:
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared containing Tris-HCl (pH 7.5), NAD+, and purified recombinant human HSD17B13 enzyme.
-
The test inhibitor is added to the reaction mixture at various concentrations.
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of the substrate, β-estradiol.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
-
NADH Detection:
-
The amount of NADH produced is quantified using a commercial NADH detection kit (e.g., NADH-Glo™ Assay). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the NADH concentration.
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Methodology:
-
Cell Treatment:
-
Hepatocyte-derived cells (e.g., HepG2) are treated with the test inhibitor or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
The cells are harvested, washed, and resuspended in a buffer.
-
The cell suspension is divided into aliquots, which are then heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
The heated cell suspensions are lysed by freeze-thaw cycles.
-
The soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation at high speed.
-
-
Protein Detection:
-
The amount of soluble HSD17B13 in the supernatant is quantified by Western blotting or ELISA using an HSD17B13-specific antibody.
-
-
Data Analysis:
-
The melting curve for HSD17B13 is generated by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
The following diagrams illustrate key concepts related to HSD17B13 function and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Benchmarking HSD17B13 Inhibitors Against Established and Emerging Liver Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, a novel class of therapeutics for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), against current and emerging treatments. The comparison is based on available preclinical and clinical data for various HSD17B13 inhibitors and other therapeutic agents.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[3][4][5][6][7] This protective effect has established HSD17B13 as a promising therapeutic target for liver diseases. Inhibition of HSD17B13 is hypothesized to mimic the protective genetic variants, thereby mitigating the progression of liver disease.[4][8] HSD17B13 is involved in the metabolism of steroids, bioactive lipids like leukotriene B4, and retinol.[1][5] Its inhibition is thought to modulate lipid metabolism and reduce hepatic inflammation and fibrosis.
Comparative Analysis of Therapeutic Strategies
The following tables summarize the available data for HSD17B13 inhibitors in comparison to lifestyle modification, the recently approved thyroid hormone receptor-β (THR-β) agonist resmetirom, and the farnesoid X receptor (FXR) agonist obeticholic acid. It is important to note that direct head-to-head comparative studies, particularly for specific small molecule inhibitors like Hsd17B13-IN-93, are limited. The data for HSD17B13 inhibitors are drawn from studies on various molecules within this class, including small molecule inhibitors and RNA interference (RNAi) therapeutics.
Table 1: Efficacy Comparison
| Therapeutic Agent/Class | Mechanism of Action | Key Efficacy Endpoints | Supporting Data |
| HSD17B13 Inhibitors | Inhibition of HSD17B13 enzymatic activity, modulating lipid and retinol metabolism. | Preclinical: Reduction in hepatic steatosis.[7] Effects on fibrosis are inconsistent across different mouse models.[9][10] Reduction in markers of liver injury (ALT, AST).[11][12] | Studies with shRNA-mediated knockdown in high-fat diet-fed mice showed improved hepatic steatosis and reduced serum ALT and FGF21 levels.[11][12] Antisense oligonucleotide (ASO) therapy in a mouse model of NASH reduced hepatic steatosis but did not affect fibrosis.[7] |
| Lifestyle Modification | Caloric restriction and increased physical activity leading to weight loss and improved insulin sensitivity. | Clinical: Reduction in liver fat content, improvement in NASH histology (steatosis, inflammation, ballooning).[13][14] Fibrosis regression with significant weight loss.[14] | A 12-month lifestyle modification program resulted in a 64% NAFLD remission rate in the intervention group compared to 20% in the control group.[14] |
| Resmetirom | Selective thyroid hormone receptor-β (THR-β) agonist, increasing hepatic fat metabolism. | Clinical: Significant reduction in liver fat (MRI-PDFF).[15][16] Resolution of NASH with no worsening of fibrosis.[17] Improvement in fibrosis by at least one stage.[17] | In a Phase 3 trial, resmetirom treatment led to NASH resolution in 26-30% of patients versus 10% with placebo, and fibrosis improvement in 24-26% versus 14% with placebo.[17] |
| Obeticholic Acid (OCA) | Farnesoid X receptor (FXR) agonist, regulating bile acid, lipid, and glucose metabolism. | Clinical: Improvement in liver fibrosis without worsening of NASH.[18] Does not consistently resolve NASH.[18] | In a Phase 3 trial, OCA showed a significant improvement in fibrosis in 12-22% of patients at 18 months. The FDA has not approved OCA for NASH due to concerns about side effects. |
Table 2: Safety and Tolerability Profile
| Therapeutic Agent/Class | Common Adverse Events | Key Safety Considerations |
| HSD17B13 Inhibitors | Preclinical/Early Clinical: Generally well-tolerated in early studies. Injection site reactions for RNAi therapeutics. | Long-term safety data in humans is not yet available. |
| Lifestyle Modification | Generally safe. Risk of nutrient deficiencies with very restrictive diets without proper guidance. | Adherence can be challenging for many patients. |
| Resmetirom | Diarrhea, nausea, increased appetite.[19] | Generally well-tolerated in clinical trials. |
| Obeticholic Acid (OCA) | Pruritus (itching), increase in LDL cholesterol.[18] | Concerns about lipid profile changes and potential for drug-induced liver injury in patients with advanced cirrhosis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assay
-
Objective: To determine the potency of an inhibitor against HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[1][5]
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The formation of the product is measured using mass spectrometry or a fluorescent readout.[20]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]
-
In Vivo Murine Model of NAFLD/NASH
-
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a disease-relevant animal model.
-
Methodology:
-
Induction of NAFLD/NASH: Male C57BL/6J mice are fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for several weeks to induce hepatic steatosis, inflammation, and fibrosis.[1][9]
-
Treatment: A cohort of diseased mice is treated with the HSD17B13 inhibitor (administered orally or via injection), while a control group receives a vehicle.
-
Monitoring: Body weight, food intake, and relevant plasma biomarkers (e.g., ALT, AST, triglycerides, cholesterol) are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, livers are harvested for:
-
Histological analysis: H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene expression analysis: qPCR for markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipid analysis: Measurement of hepatic triglyceride and cholesterol content.
-
-
Visualizations
HSD17B13 Signaling and Pathological Role in NAFLD
Caption: Role of HSD17B13 in liver pathology and the action of its inhibitors.
General Experimental Workflow for Preclinical Evaluation
References
- 1. enanta.com [enanta.com]
- 2. researchgate.net [researchgate.net]
- 3. europeanreview.org [europeanreview.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Lifestyle changes for the treatment of nonalcoholic fatty liver disease: a review of observational studies and intervention trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resmetirom: A promising treatment for non-alcoholic steatohepatitis - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 17. Resmetirom - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing the Efficacy and Safety of Obeticholic Acid and Semaglutide in Patients With Non-Alcoholic Fatty Liver Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. enanta.com [enanta.com]
Assessing the Translational Potential of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has spurred the development of various therapeutic modalities targeting Hsd17B13. This guide provides a comparative overview of key investigational inhibitors, presenting available preclinical data to aid in the assessment of their translational potential.
Comparative Analysis of Hsd17B13 Inhibitors
While several Hsd17B13 inhibitors are under investigation, publicly available data for direct comparison remains limited for some compounds. This section summarizes the available quantitative data for prominent small molecule inhibitors and an RNAi therapeutic.
| Compound/Therapeutic | Type | Target | Potency (IC50/K_i) | Selectivity | Preclinical Models | Key Findings |
| BI-3231 | Small Molecule | Hsd17B13 | hHsd17B13: 1 nM (IC50), mHsd17B13: 13 nM (IC50) | High selectivity over Hsd17B11 | In vitro human and mouse hepatocytes, rodent PK studies | Demonstrates potent inhibition of both human and mouse Hsd17B13. Shows good water solubility and permeability but has high clearance and a short half-life in vivo. Extensive liver tissue accumulation has been observed.[1] In a cellular model of lipotoxicity, BI-3231 reduced triglyceride accumulation and improved mitochondrial function. |
| INI-822 | Small Molecule | Hsd17B13 | Low nM potency | >100-fold selectivity over other Hsd17B family members | Zucker rats on high-fat/high-cholesterol diet (HFHCD), Sprague-Dawley rats on choline-deficient amino acid-defined high-fat diet (CDAA-HFD) | Demonstrates potent and selective inhibition. In preclinical models, it reduced liver transaminases and showed a half-life suitable for once-daily oral dosing.[2][3][4][5] |
| GSK4532990 (Rapirosiran) | RNAi Therapeutic (siRNA) | Hsd17B13 mRNA | Not applicable | Target-specific mRNA degradation | Phase 2b clinical trials in adults with NASH and alcohol-related liver disease | Designed to specifically silence the Hsd17B13 gene in the liver. Early clinical data has shown a reduction in liver Hsd17B13 mRNA. |
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay (MALDI-TOF MS-based)
This protocol is a representative example of a high-throughput screening assay to identify and characterize small molecule inhibitors of Hsd17B13.
1. Reagents and Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Test compounds dissolved in DMSO
-
1536-well assay plates
-
MALDI-TOF Mass Spectrometer
2. Assay Procedure:
-
Compound Dispensing: 50 nL of test compound in DMSO is dispensed into the wells of a 1536-well assay plate. For dose-response experiments, a serial dilution of the compounds is prepared.
-
Enzyme Addition: 2.5 µL of a 2x concentrated solution of recombinant human Hsd17B13 enzyme in assay buffer is added to the wells containing the test compounds. Control wells receive assay buffer without the enzyme.
-
Substrate and Cofactor Addition: The enzymatic reaction is initiated by adding 2.5 µL of a 2x concentrated solution of estradiol and NAD+ in assay buffer.
-
Incubation: The assay plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution.
-
Detection: The conversion of estradiol to estrone is measured using MALDI-TOF mass spectrometry. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 values are determined by fitting the data to a dose-response curve.
Visualizations
HSD17B13 Signaling Pathway in Liver Disease
Caption: HSD17B13 signaling pathway in the context of liver disease.
General Experimental Workflow for Preclinical Evaluation of Hsd17B13 Inhibitors
Caption: A generalized workflow for the preclinical evaluation of Hsd17B13 inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hsd17B13-IN-93
The proper disposal of the small molecule inhibitor Hsd17B13-IN-93 is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. As a standard practice, all laboratory chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1] The following guidelines provide a comprehensive, step-by-step approach for the safe handling and disposal of this compound and associated waste materials.
Pre-Disposal Planning and Waste Minimization
Before beginning any experiment involving this compound, a complete disposal plan must be in place.[2] A key aspect of this plan is waste minimization. To reduce the volume of chemical waste generated, researchers should:
-
Order only the smallest necessary quantity of the chemical.[3]
-
Maintain a current inventory of all laboratory chemicals.[3][4]
-
Whenever feasible, substitute hazardous chemicals with less hazardous alternatives.[3]
-
Design experiments to use the smallest possible scale.[3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Closed-toe shoes
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] Follow these steps for segregating and containerizing this compound waste:
-
Solid Waste:
-
Dispose of unused or expired this compound in its original container if possible, ensuring the label is intact.[2]
-
Contaminated materials such as gloves, paper towels, and weigh boats should be collected in a designated, leak-proof container lined with a chemically compatible bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof waste container.
-
Do not mix organic solvent waste with aqueous waste.[2]
-
Ensure the waste container is made of a material compatible with the solvents used. Plastic containers are often preferred.[3]
-
Never overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[5]
-
Keep waste containers securely capped at all times, except when adding waste.[3][5]
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Labeling and Storage
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.[3][6]
-
All waste containers must be labeled with the words "Hazardous Waste."[5]
-
The label must clearly identify all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or volumes.[5]
-
The label should also indicate the specific hazards of the waste (e.g., flammable, toxic, corrosive).[5]
-
Store all hazardous waste in a designated and secure "Satellite Accumulation Area" within the laboratory.[3][5] This area should be away from heat sources and direct sunlight.[6]
Disposal of Empty Containers
Containers that once held this compound must be handled with care. The procedure for disposing of empty containers can be complex and depends on the specific hazards of the chemical.[2] If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent.[1][2] The rinsate from this process must be collected and disposed of as hazardous waste.[1][2] After proper cleaning, and with all labels defaced, the container may be disposed of as regular trash.[1]
Final Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the sink or by evaporation in a fume hood.[1][7] The final disposal of the collected hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Contact your EHS office to schedule a waste pickup and for any specific institutional procedures.
Quantitative Data Summary for Chemical Waste Handling
| Parameter | Guideline | Source |
| Empty Container Residue | No more than 2.5 cm (1 in.) or 3% by weight for containers < 110 gal. | [2] |
| Acute Hazardous Waste Rinsing | Triple rinse with a solvent equal to ~5% of the container volume. | [1][2] |
| Maximum Container Weight | Should be compatible with load handling regulations (e.g., max 15 kg). | [6] |
| Satellite Accumulation Time | Partially filled containers may remain for up to 1 year. | [5] |
| Full Container Removal | Must be removed from the Satellite Accumulation Area within 3 days. | [5] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Guidance for Hsd17B13-IN-93
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hsd17B13-IN-93. The following procedural guidance is based on general best practices for handling potent, small molecule inhibitors in a laboratory setting. A formal Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, a substance-specific risk assessment is imperative before commencing any work.
This compound is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a protein primarily expressed in the liver and is associated with lipid droplets.[2][3] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[2][4][5] As an inhibitor, this compound is a valuable tool for studying the therapeutic potential of targeting HSD17B13.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicology data, this compound should be handled as a potentially hazardous compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Recommended Specifications |
| Hands | Double Nitrile Gloves | Outer glove should be chemotherapy-rated or confirmed to be resistant to the solvent used. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory Coat | A buttoned, long-sleeved lab coat is required. A disposable gown is recommended for handling larger quantities. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles. |
| Face | Face Shield | Recommended in situations with a risk of splashes, such as when preparing solutions or handling larger volumes. |
Handling and Operational Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which are typically at -20°C or -80°C to ensure stability.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the compound.
-
Select an appropriate solvent as recommended by the supplier.
-
Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound.
Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Work in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Waste Segregation:
-
Solid Waste: Unused solid this compound, contaminated gloves, bench paper, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the role of HSD17B13 in the context of non-alcoholic fatty liver disease (NAFLD) and the intended mechanism of action for an inhibitor like this compound.
Caption: Role of HSD17B13 in NAFLD and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
